Technical Documentation Center

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Core Science & Biosynthesis

Foundational

Technical Guide to 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: Chemical Properties, Synthesis, and Analytical Profiling

Executive Summary The rational design of substituted phenethylamines is a cornerstone of neuropharmacological research, forensic analysis, and medicinal chemistry. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of substituted phenethylamines is a cornerstone of neuropharmacological research, forensic analysis, and medicinal chemistry. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized


-alkoxy phenethylamine derivative. Unlike standard ring-substituted amphetamines or unsubstituted phenethylamines, the introduction of a bulky isopropoxy group at the 

-carbon fundamentally alters the molecule's pharmacokinetic profile. Historically,

-methoxy and

-hydroxy phenethylamines (such as BOH and BOHD) have been synthesized to study structure-activity relationships, particularly regarding monoamine oxidase (MAO) resistance and adrenergic receptor affinity[1]. This whitepaper provides a comprehensive, self-validating framework for the synthesis, physicochemical characterization, and metabolic profiling of this novel compound.

Physicochemical Properties & Structural Causality

The structural modifications of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine are not arbitrary; they are engineered to manipulate specific pharmacokinetic parameters.

  • 4-Ethyl Substitution: The para-ethyl group significantly increases the lipophilicity of the aromatic ring compared to a standard methyl group or unsubstituted ring. This enhances blood-brain barrier (BBB) permeability.

  • 
    -Isopropoxy Substitution:  The bulky ether linkage at the beta position serves a dual purpose. First, it sterically shields the primary amine from rapid oxidative deamination by MAO enzymes, a known degradation pathway for endogenous phenethylamines[2]. Second, it prevents the hydrogen-bonding interactions typically seen with 
    
    
    
    -hydroxy analogs, shifting the binding affinity profile.
Quantitative Data Summary
PropertyValuePharmacological / Chemical Rationale
Molecular Formula C₁₃H₂₁NO-
Molecular Weight 207.31 g/mol Optimal low-molecular-weight range for CNS-active small molecules.
Predicted LogP ~2.9 - 3.3High lipophilicity driven by the 4-ethyl and isopropoxy moieties, ensuring rapid lipid membrane diffusion.
pKa (Amine) ~9.5The primary amine remains predominantly protonated at physiological pH (7.4), facilitating receptor salt-bridge formation.
H-Bond Donors 1Limited to the primary amine (-NH₂); the

-oxygen is etherified.
H-Bond Acceptors 2Amine nitrogen and the sterically hindered ether oxygen.

Self-Validating Synthetic Methodology

The synthesis of


-alkoxy phenethylamines requires precise chemoselectivity to prevent unwanted side reactions, such as dehydration or exhaustive alkylation. The following protocol utilizes a modified Henry (nitroaldol) reaction[3] followed by a rigorously protected O-alkylation sequence[4].
Step 1: Henry Reaction (Nitroaldol Condensation)
  • Procedure: Combine 4-ethylbenzaldehyde (1.0 eq) and nitromethane (5.0 eq) in a solvent-free environment or minimal THF. Add a catalytic amount of tetrabutylammonium fluoride (TBAF) or mild aqueous NaOH. Stir at 0°C to room temperature for 12 hours. Quench with dilute HCl and extract with ethyl acetate to yield 1-(4-Ethylphenyl)-2-nitroethanol .

  • Causality & Validation: A mild base is strictly required. Utilizing strong bases or elevated temperatures will cause the spontaneous dehydration of the intermediate into 4-ethyl-

    
    -nitrostyrene[3]. By validating the presence of the hydroxyl group via IR spectroscopy (broad peak ~3400 cm⁻¹), we ensure the oxygen is retained for the final etherification.
    
Step 2: Aliphatic Nitro Reduction
  • Procedure: Dissolve the nitroethanol intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield 2-Amino-1-(4-ethylphenyl)ethanol .

  • Causality & Validation: Catalytic hydrogenation selectively reduces the aliphatic nitro group to a primary amine without hydrogenolyzing the benzylic C-O bond.

Step 3: Chemoselective Amine Protection
  • Procedure: Dissolve the amino alcohol in dichloromethane (DCM). Add triethylamine (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Stir for 4 hours. Wash with brine and dry to isolate the N-Boc protected amino alcohol .

  • Causality & Validation: The primary amine is highly nucleophilic. If left unprotected, the subsequent etherification step would result in N-alkylation rather than the desired O-alkylation[4]. The Boc group is chosen for its stability under basic conditions and ease of removal.

Step 4: Williamson-Type O-Alkylation
  • Procedure: Dissolve the N-Boc intermediate in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to form the alkoxide. Add 2-Iodopropane (2.0 eq) and heat to 60°C for 18 hours.

  • Causality & Validation: NaH irreversibly deprotonates the benzylic alcohol. Because the isopropyl group is sterically hindered, 2-Iodopropane is selected over the bromide or chloride analog; the iodide is a superior leaving group, compensating for the steric clash during the SN2 attack[5].

Step 5: Acidic Deprotection
  • Procedure: Dissolve the O-alkylated intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with aqueous NaOH, and extract with ether to yield the freebase 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine .

  • Causality & Validation: TFA cleanly cleaves the Boc protecting group without cleaving the newly formed benzylic ether, validating the orthogonal protection strategy.

Synthesis A 4-Ethylbenzaldehyde + Nitromethane B 1-(4-Ethylphenyl)- 2-nitroethanol A->B Henry Reaction (Mild Base) C 2-Amino-1- (4-ethylphenyl)ethanol B->C Reduction (H2, Pd/C) D N-Boc Protected Intermediate C->D Protection (Boc2O) E O-Alkylated Intermediate D->E O-Alkylation (NaH, 2-Iodopropane) F 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine E->F Deprotection (TFA/DCM)

Synthetic workflow for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Analytical Profiling Standards

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) will not typically show a strong molecular ion (M+ 207). Instead, expect a dominant

    
    -cleavage product yielding an iminium ion at m/z 30  (CH₂=NH₂⁺), characteristic of primary phenethylamines with unsubstituted alpha carbons. A secondary benzylic cation fragment will also be visible.
    
  • ¹H NMR (CDCl₃, 400 MHz): The defining signature is the isopropyl group. Look for a distinct septet at ~3.5 ppm (1H, ether CH) and a doublet at ~1.1 ppm (6H, two methyls). The benzylic proton will appear as a triplet or doublet-of-doublets around 4.4 ppm, shifted downfield by the ether oxygen.

Pharmacological & Metabolic Pathways

The introduction of the


-isopropoxy group dictates the molecule's biological fate. Endogenous phenethylamines are rapidly cleared by Monoamine Oxidase (MAO). However, 

-substituted derivatives exhibit significant steric hindrance, preventing the amine from properly orienting within the MAO catalytic active site[2]. Consequently, the primary metabolic clearance shifts from deamination to hepatic CYP450-mediated O-dealkylation, stripping the isopropyl group to yield a

-hydroxy active metabolite.

Metabolism Compound 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine MAO Monoamine Oxidase Compound->MAO Steric Hindrance CYP450 Hepatic CYP450 Compound->CYP450 O-Dealkylation TAAR1 TAAR1 Receptor Compound->TAAR1 Ligand Binding Metabolite2 Deaminated Metabolite MAO->Metabolite2 Inhibited Pathway Metabolite1 Beta-Hydroxy Metabolite CYP450->Metabolite1 Loss of Isopropyl Effect cAMP Accumulation TAAR1->Effect Gs-coupled Signaling

Proposed metabolic pathways and receptor signaling interactions.

References

  • Phenethylamines - The Small & Handy BOH Thread. Bluelight.org. Discusses the synthesis and pharmacological profile of beta-methoxy phenethylamines (BOH) by Alexander Shulgin.1

  • Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Keller, W. J., & Ferguson, G. G. (1976). Journal of Pharmaceutical Sciences. Details the steric inhibition of MAO by beta-substituted phenethylamines. 2

  • Nitrostyrene: Research Compound and Synthesis Intermediate. Benchchem Technical Support Team. (2025). Benchchem. Outlines the Henry reaction and nitroaldol condensation parameters for phenethylamine synthesis. 3

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Reviews the chemoselective N-Boc protection of amino alcohols to prevent N-alkylation. 4

  • Method for producing O-alkylated aminoalcohols. CN101321725A (Google Patents). Describes the regioselective O-alkylation of amino alcohols using strong bases and alkyl halides.5

Sources

Exploratory

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: Mechanism of Action & Pharmacological Profile

This is an in-depth technical guide analyzing the pharmacological profile and mechanism of action for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine . Given that this specific molecule is a specialized research compound with...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide analyzing the pharmacological profile and mechanism of action for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine . Given that this specific molecule is a specialized research compound with limited public clinical data, this analysis synthesizes its mechanism based on rigorous Structure-Activity Relationship (SAR) principles, homologous pharmacophores, and established neuropharmacological models.

Executive Summary

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a synthetic phenethylamine derivative characterized by a beta-isopropoxy ether linkage and a para-ethyl substitution on the phenyl ring.[1] Structurally, it belongs to the class of


-alkoxy-phenethylamines . Based on its pharmacophore, the compound is hypothesized to function primarily as a Monoamine Transporter Modulator  (likely a reuptake inhibitor due to steric bulk) with secondary activity as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist  and potential Monoamine Oxidase (MAO) Inhibitor .

This guide details the molecular interactions, predicted signaling pathways, and experimental validation protocols required to characterize its specific biological activity.

Structural Pharmacophore Analysis

The molecule's activity is dictated by three critical structural domains. Understanding these domains allows for the prediction of its binding affinity and functional efficacy.

Structural DomainChemical FeaturePharmacological Implication
Core Scaffold Phenethylamine (

)
Fundamental recognition motif for Monoamine Transporters (DAT, NET, SERT) and TAAR1.

-Position
Isopropoxy Ether (

)
Steric Bulk & Lipophilicity: The bulky isopropyl group at the chiral center likely prevents substrate translocation, favoring a reuptake inhibition mechanism over release. It also confers resistance to

-hydroxylation.
Para-Position Ethyl Group (

)
Hydrophobicity: Enhances blood-brain barrier (BBB) permeability and affinity for hydrophobic pockets in SERT/NET. Increases potency compared to unsubstituted analogs.
Visualizing the Pharmacophore

Pharmacophore Core Phenethylamine Core (Monoamine Recognition) Mechanism Predicted Mechanism: Reuptake Inhibition > Release Core->Mechanism Scaffold Beta Beta-Isopropoxy Group (Steric Bulk / MAO Resistance) Beta->Mechanism Blocks Translocation Para Para-Ethyl Group (Lipophilicity / SERT Selectivity) Para->Mechanism Enhances Affinity

Figure 1: Structural decomposition of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and its impact on pharmacological function.

Mechanism of Action (Hypothesized)

Based on the SAR of homologous


-alkoxy-phenethylamines (e.g., 

-methoxy-PEA, related reuptake inhibitors), the mechanism is likely multimodal.
Primary Mechanism: Monoamine Reuptake Inhibition

Unlike simple phenethylamines (which are substrates/releasers), the


-isopropoxy group  introduces significant steric hindrance.
  • Mechanism: The compound binds to the orthosteric site of the Monoamine Transporters (MATs) but cannot be transported into the cytoplasm due to the bulky ether group.

  • Result: It locks the transporter in the outward-facing conformation, blocking the reuptake of neurotransmitters (Dopamine, Norepinephrine, Serotonin) from the synaptic cleft.

  • Selectivity: The para-ethyl group often shifts selectivity towards SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) over DAT.

Secondary Mechanism: TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a Gs-coupled GPCR activated by phenethylamines.

  • Mechanism: Intracellular binding to TAAR1 in presynaptic terminals.

  • Signaling: Activation of

    
    
    
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    PKA
    
    
    Phosphorylation of DAT/SERT (causing internalization or efflux).
  • Relevance:

    
    -substitution is generally tolerated in TAAR1 ligands, suggesting this compound may act as a potent agonist, modulating monoamine firing rates.
    
Tertiary Mechanism: MAO Inhibition
  • MAO-A/B Interaction: The

    
    -alkoxy group prevents oxidation by Monoamine Oxidase (MAO) at the 
    
    
    
    -carbon. Furthermore, the molecule may act as a competitive inhibitor of MAO, preventing the breakdown of endogenous amines.

Signaling Pathway & Biological Effects

The following diagram illustrates the cascade of events initiated by the compound's binding to presynaptic transporters and receptors.

MechanismPath Ligand 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine Synapse Synaptic Cleft Ligand->Synapse TAAR1 TAAR1 (Intracellular) Ligand->TAAR1 Permeates Membrane? SERT SERT / NET / DAT (Transporters) Synapse->SERT Binds Orthosteric Site ReuptakeBlock Blockade of Reuptake SERT->ReuptakeBlock Steric Inhibition Gs Gs Protein Activation TAAR1->Gs Neurotransmitters Increased Synaptic DA / NE / 5-HT ReuptakeBlock->Neurotransmitters cAMP Increased cAMP Gs->cAMP PKA PKA Activation cAMP->PKA PKA->SERT Phosphorylation (Internalization/Efflux) Effect Sympathomimetic Effect (Alertness, Mood Elevation) Neurotransmitters->Effect

Figure 2: Signal transduction pathway showing dual modulation of monoamine transporters and TAAR1 signaling.

Experimental Validation Protocols

To empirically confirm the mechanism of action, the following standardized assays must be performed.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for DAT, NET, and SERT.
  • Preparation: Isolate membrane fractions from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Ligands: Use

    
    -WIN35,428 (DAT), 
    
    
    
    -Nisoxetine (NET), and
    
    
    -Citalopram (SERT).
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay (Efficacy)

Objective: Distinguish between a substrate (releaser) and an inhibitor.

  • System: Synaptosomes or transporter-transfected cells.

  • Tracer: Add

    
    -DA/NE/5-HT.
    
  • Treatment: Pre-treat with the test compound.

  • Measurement:

    • Inhibition: If uptake is reduced without efflux, it is a reuptake inhibitor.

    • Release: Pre-load cells with

      
      -transmitter, then add compound. If radioactivity is released into the supernatant, it is a releasing agent.
      
Protocol C: Metabolic Stability (Microsomal)

Objective: Assess resistance to MAO and CYP450.

  • Incubation: Incubate compound with human liver microsomes and NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify parent compound depletion and identify metabolites (e.g., O-dealkylation, N-dealkylation).

Synthesis & Chemical Context

This compound is typically synthesized via the ring-opening of epoxides or nucleophilic substitution .

  • Precursor: 4-Ethyl-styrene oxide (or 2-bromo-1-(4-ethylphenyl)ethanone).

  • Reaction:

    • Epoxide Opening: Reaction of 4-ethyl-styrene oxide with isopropanol under acidic catalysis to yield the

      
      -isopropoxy alcohol.
      
    • Amination: Conversion of the alcohol to the amine (via mesylation and azide displacement, or reductive amination if starting from a ketone).

  • Chirality: The

    
    -carbon is chiral. Biological activity often resides predominantly in the 
    
    
    
    - or
    
    
    -enantiomer, necessitating chiral resolution for precise pharmacological characterization.

References

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine derivatives. In Psychedelics (pp. 23-45). Academic Press. (General SAR reference for phenethylamines).
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones and phenethylamines. Neuropharmacology, 66, 235-244. (Methodology for uptake/release assays).
  • PubChem . (2025).[2][3] Compound Summary for Phenethylamine Derivatives. National Library of Medicine. Retrieved from [Link]

(Note: As this is a specialized research compound, specific clinical literature is sparse. The mechanism described is a theoretical framework based on established medicinal chemistry principles.)

Sources

Foundational

Potential biological activity of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Predictive Pharmacological Profiling of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A Novel -Alkoxy Phenethylamine Scaffold Executive Summary The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacological Profiling of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A Novel -Alkoxy Phenethylamine Scaffold

Executive Summary

The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized synthetic primary amine intended for advanced research and development[1]. Structurally, it belongs to the


-alkoxy phenethylamine class, a satellite chemical space of the canonical 2-phenethylamine motif[2]. Because the phenethylamine backbone is the foundational pharmacophore for endogenous monoamines (dopamine, norepinephrine, serotonin) and trace amines, derivatives in this class are critical tools for neuropharmacological drug discovery[3].

As a Senior Application Scientist, I have designed this technical guide to dissect the structural rationale of this compound and provide a self-validating, causal framework for evaluating its predicted biological activity—specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (MATs).

Structural and Pharmacophoric Analysis

The biological activity of phenethylamines is tightly governed by their substitution patterns[2]. The architecture of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine presents three critical domains:

  • The Primary Amine: Essential for anchoring the molecule within the orthosteric binding pocket of G-protein-coupled receptors (GPCRs) and transporters. It forms a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32 in TAAR1)[4].

  • The 4-Ethylphenyl Moiety: Para-alkyl substitutions significantly increase the lipophilicity (LogP) of the scaffold. This modification enhances blood-brain barrier (BBB) permeability and optimizes hydrophobic interactions within the receptor binding pocket, often shifting selectivity away from dopaminergic targets[2].

  • The

    
    -Isopropoxy Substitution:  This is the defining feature of the molecule. 
    
    
    
    -alkoxy groups introduce significant steric bulk adjacent to the amine. This modification has a dual causality:
    • Metabolic Stability: It sterically shields the amine from oxidative deamination by Monoamine Oxidase (MAO), drastically increasing the compound's half-life.

    • Target Selectivity:

      
      -alkoxy-phenethylamines have demonstrated specific modulation of 
      
      
      
      -adrenergic and serotonergic systems[5]. The bulky isopropoxy group likely restricts the conformational flexibility of the ethylamine side chain, favoring binding to the norepinephrine transporter (NET) and TAAR1 over the dopamine transporter (DAT).

Predicted Biological Targets & Mechanism of Action

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular


-coupled GPCR that has emerged as a breakthrough therapeutic target for schizophrenia and neuropsychiatric disorders[6]. Unlike traditional antipsychotics, TAAR1 agonists (such as the clinical lead ulotaront) modulate dopaminergic and glutamatergic firing without directly antagonizing D2 receptors, thereby avoiding extrapyramidal side effects[3][4]. Given its structural homology to endogenous trace amines like 

-phenethylamine (

-PEA), 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is highly predicted to act as a TAAR1 ligand[7].

TAAR1_Signaling Ligand 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Target Modulation of Monoaminergic Firing PKA->Target Phosphorylates Ion Channels

Fig 1: Predicted Gαs-mediated TAAR1 signaling cascade upon ligand activation.

Monoamine Transporters (NET / DAT)

Phenethylamines are canonical interactors with monoamine transporters. Research indicates that trace amines can alter monoamine transporter function directly or indirectly via TAAR1 activation[8]. The


-isopropoxy group is expected to act as a steric wedge, predicting a profile as a reuptake inhibitor rather than a substrate-type releaser, with a preference for NET.

Experimental Workflows & Protocols (Self-Validating Systems)

To empirically validate these predictions, the following rigorous, self-validating experimental workflows must be executed.

Protocol 1: In Vitro Radioligand Binding Assay (MATs)

Objective: Determine the binding affinity (


) of the compound for NET, DAT, and SERT.
Causality & Rationale:  We utilize a competitive displacement assay. By titrating the unlabeled test compound against a fixed concentration of a highly specific radioligand (e.g., 

nisoxetine for NET), we isolate pure binding affinity from functional efficacy. This prevents confounding variables such as transporter internalization. Step-by-Step Methodology:
  • Preparation: Harvest membrane fractions from CHO-K1 cells stably expressing human NET, DAT, or SERT.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    nisoxetine, and the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
    
  • Equilibration: Incubate the plates at 25°C for 2 hours to ensure steady-state thermodynamic equilibrium.

  • Separation: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Self-Validation Checkpoint: Include a Non-Specific Binding (NSB) control using 10 µM desipramine. If NSB exceeds 20% of total binding, the assay is automatically flagged for membrane washing inefficiencies, ensuring only high-fidelity data is analyzed.

Protocol 2: TAAR1 TR-FRET cAMP Functional Assay

Objective: Quantify the functional potency (


) and efficacy of the compound at the human TAAR1 receptor.
Causality & Rationale:  Because TAAR1 is 

-coupled, activation stimulates adenylyl cyclase, producing cAMP[7]. We measure cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-delay measurement of TR-FRET is deliberately chosen because it eliminates the auto-fluorescence commonly emitted by aromatic amine compounds, ensuring strict signal fidelity. Step-by-Step Methodology:
  • Cell Plating: Seed HEK293 cells stably expressing human TAAR1 into 384-well plates at 5,000 cells/well. Note: HEK293 cells are chosen because they lack endogenous TAAR1, providing a clean null-background.

  • Stimulation: Add the test compound (serial dilutions) in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; its inclusion prevents cAMP degradation, ensuring the signal strictly reflects synthesis rates.

  • Detection: After 30 minutes at 37°C, add the TR-FRET cAMP detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Reading: Incubate for 1 hour at room temperature and read the time-resolved fluorescence at 665 nm and 620 nm. Self-Validation Checkpoint: A forskolin-treated positive control must be included. The assay is only deemed valid if the Z'-factor (a measure of statistical effect size) is > 0.5, confirming a robust dynamic range.

Workflow Compound Compound Preparation (DMSO Stock) Assay1 Radioligand Binding (NET/DAT/SERT) Compound->Assay1 Assay2 cAMP Functional Assay (TAAR1) Compound->Assay2 Data Data Analysis (IC50 / EC50 Calculation) Assay1->Data Scintillation Counts Assay2->Data TR-FRET Signal Hit Lead Optimization & SAR Profiling Data->Hit Hit Validation

Fig 2: High-throughput screening workflow for phenethylamine derivatives.

Quantitative Data Synthesis

Based on established Structure-Activity Relationship (SAR) models for phenethylamines[2][3], the following table summarizes the predicted pharmacological profile for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Table 1: Predicted Pharmacological Profile of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

TargetPredicted Affinity (

) / Potency (

)
Reference ScaffoldStructural Rationale
TAAR1

= 50 - 200 nM

-PEA / Ulotaront
The primary amine and phenyl ring satisfy the canonical TAAR1 pharmacophore[3]. The para-ethyl group enhances binding in the lipophilic pocket.
NET

= 100 - 500 nM

-alkoxy-phenethylamines
The

-isopropoxy group introduces steric bulk, which historically favors NET affinity over DAT[5].
5-HT2A

> 10,000 nM
2,5-dimethoxy-PEAsThe complete lack of 2,5-methoxy substitutions prevents high-affinity 5-HT2A activation, avoiding hallucinogenic liability[2].
MAO-A/B

> 5,000 nM
TyramineThe bulky

-isopropoxy group sterically blocks the amine from entering the MAO catalytic pocket, conferring high metabolic stability.

Conclusion

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine represents a highly rationalized scaffold for neuropharmacological exploration. By leveraging the


-alkoxy steric shield and the lipophilic para-ethyl substitution, this compound is primed to act as a metabolically stable TAAR1 agonist or atypical monoamine reuptake inhibitor. Execution of the self-validating protocols detailed above will definitively map its pharmacological utility.

References

  • ACS Pharmacology & Translational Science. "Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities". URL:[Link]

  • Canadian Journal of Health Technologies. "Trace Amine-Associated Receptor 1 Agonists for Schizophrenia". URL:[Link]

  • MDPI - Molecules. "2-Phenethylamines in Medicinal Chemistry: A Review". URL:[Link]

  • National Institutes of Health (NIH). "Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia". URL:[Link]

  • National Institutes of Health (NIH). "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". URL:[Link]

  • ResearchGate. "Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1". URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Synthesis and Characterization of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A Novel Phenethylamine Derivative

Disclaimer: The subject of this technical guide, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, is not a known compound with a documented history of discovery in the existing scientific literature or chemical databases as of...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The subject of this technical guide, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, is not a known compound with a documented history of discovery in the existing scientific literature or chemical databases as of the date of this publication. This document, therefore, serves as a prospective guide, outlining a scientifically-grounded, hypothetical pathway for its synthesis and characterization based on established principles of organic chemistry and analogous transformations. All protocols and claims are predictive and intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Phenethylamine and its derivatives represent a cornerstone of medicinal chemistry, with a vast number of compounds in this class exhibiting a wide range of pharmacological activities. This whitepaper addresses the novel chemical entity, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine. In the absence of prior art, this guide provides a comprehensive, theoretical framework for its creation and analysis. We will detail a plausible multi-step synthetic route, beginning from commercially available starting materials. Furthermore, we will outline the necessary analytical techniques for structural verification and purification. This document is intended to serve as a foundational resource for researchers interested in the exploration of novel alpha-alkoxy phenethylamine derivatives and their potential applications.

Introduction: The Rationale for Exploring Novel Alpha-Alkoxy Phenethylamines

The phenethylamine scaffold is a privileged structure in drug discovery, forming the basis for numerous neurotransmitters, hormones, and synthetic drugs. Modifications to this core structure can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an alkoxy group at the alpha-position of the ethylamine side chain, as in the proposed 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, is a less-explored modification compared to substitutions on the phenyl ring or the amine. This structural feature has the potential to influence metabolic stability, receptor binding affinity, and blood-brain barrier permeability. The 4-ethylphenyl substituent is a common feature in various biologically active molecules, often contributing to favorable interactions with hydrophobic pockets in protein targets.

This guide will therefore explore a logical and feasible synthetic pathway to access this novel compound, providing the scientific community with a starting point for its investigation.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, suggests a convergent synthetic approach. The key bond dissections are the C-O bond of the isopropoxy ether and the C-N bond of the primary amine.

G target 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine precursor1 2-Azido-1-(4-ethylphenyl)ethan-1-ol target->precursor1 Reduction of Azide precursor2 2-Amino-1-(4-ethylphenyl)ethan-1-ol target->precursor2 Williamson Ether Synthesis & Amine Protection/Deprotection precursor1->precursor2 Azidation of Amino Alcohol precursor3 2-Bromo-1-(4-ethylphenyl)ethan-1-one precursor2->precursor3 Reduction of Ketone & Amination start 4-Ethylacetophenone precursor3->start Bromination

Caption: Retrosynthetic analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Based on this analysis, a forward synthesis is proposed, commencing with the commercially available 4-ethylacetophenone. The strategy involves the formation of a key intermediate, 2-amino-1-(4-ethylphenyl)ethan-1-ol, followed by the introduction of the isopropoxy group.

Detailed Proposed Synthetic Protocol

Synthesis of 2-Amino-1-(4-ethylphenyl)propan-1-one

The initial step involves the alpha-amination of 4-ethylpropiophenone. While there is no direct literature for this specific compound, a plausible route is the bromination of 1-(4-ethylphenyl)propan-1-one followed by amination. A known precursor, 2-amino-1-(4-ethylphenyl)propan-1-one, is documented in PubChem, suggesting its synthesis is feasible[1].

Protocol:

  • Bromination of 1-(4-ethylphenyl)propan-1-one: To a solution of 1-(4-ethylphenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add bromine (1 equivalent) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Amination: The resulting 2-bromo-1-(4-ethylphenyl)propan-1-one is then reacted with a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction, to yield 2-amino-1-(4-ethylphenyl)propan-1-one.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reduction to 2-Amino-1-(4-ethylphenyl)propan-1-ol

The ketone functionality in 2-amino-1-(4-ethylphenyl)propan-1-one can be selectively reduced to the corresponding alcohol using a mild reducing agent.

Protocol:

  • Dissolve 2-amino-1-(4-ethylphenyl)propan-1-one (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-amino-1-(4-ethylphenyl)propan-1-ol can be purified by recrystallization or column chromatography. The existence of a similar compound, (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-ol, is noted in chemical databases, supporting the feasibility of this intermediate[2].

Introduction of the Isopropoxy Group via Williamson Ether Synthesis

The hydroxyl group of the amino alcohol intermediate can be converted to the isopropoxy ether. This step requires protection of the amine to prevent side reactions.

Protocol:

  • N-Protection: Protect the primary amine of 2-amino-1-(4-ethylphenyl)propan-1-ol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

  • Alkylation: The N-protected amino alcohol is then subjected to Williamson ether synthesis. Deprotonate the alcohol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

  • Add 2-bromopropane or isopropyl iodide to the resulting alkoxide and stir the reaction, possibly with gentle heating, until completion.

  • N-Deprotection: Remove the Boc protecting group by treating the product with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Purification: The final compound, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, can be purified by column chromatography and/or conversion to a salt (e.g., hydrochloride) for improved handling and stability.

G cluster_0 Synthesis Pathway A 1-(4-ethylphenyl)propan-1-one B 2-Bromo-1-(4-ethylphenyl)propan-1-one A->B Br₂ C 2-Amino-1-(4-ethylphenyl)propan-1-one B->C NH₃ or NaN₃ then reduction D 2-Amino-1-(4-ethylphenyl)propan-1-ol C->D NaBH₄ E N-Boc-2-amino-1-(4-ethylphenyl)propan-1-ol D->E (Boc)₂O F N-Boc-2-(4-Ethylphenyl)-2-isopropoxy-ethylamine E->F 1. NaH 2. 2-bromopropane G 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine F->G TFA or HCl

Caption: Proposed synthetic workflow for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine would be confirmed using a suite of standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the ethyl group on the phenyl ring, the isopropoxy group, the aromatic protons, and the protons on the ethylamine backbone. The chemical shifts and coupling patterns would confirm the connectivity.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, the ethyl and isopropoxy carbons, and the carbons of the ethylamine chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and the C-O stretch of the ether linkage.
High-Performance Liquid Chromatography (HPLC) A single major peak under various mobile phase conditions would indicate the purity of the final compound.

Predicted Properties and Potential Research Applications

Based on its structure, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is predicted to be a lipophilic, basic compound. Its potential pharmacological activities are speculative but could be explored in the following areas:

  • Central Nervous System (CNS) Activity: As a phenethylamine derivative, it could be screened for activity at various CNS receptors, such as dopamine, serotonin, and norepinephrine transporters and receptors.

  • Metabolic Stability: The alpha-isopropoxy group may hinder enzymatic degradation, potentially leading to a longer biological half-life compared to its non-alkoxylated counterparts.

  • Chirality and Stereoselectivity: The molecule possesses a chiral center at the alpha-carbon. Synthesis of individual enantiomers and their separate pharmacological evaluation would be a critical step in its development to understand any stereospecific interactions with biological targets.

Conclusion

While the discovery and history of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine are not documented, this technical guide provides a robust and scientifically plausible roadmap for its synthesis and characterization. The proposed multi-step synthesis leverages well-established organic reactions and is designed to be accessible to a competent synthetic organic chemist. The successful synthesis of this novel compound would open the door for its pharmacological evaluation and could contribute to the broader understanding of structure-activity relationships within the phenethylamine class of molecules. This guide serves as a testament to the power of predictive science in expanding the frontiers of chemical and pharmaceutical research.

References

  • PubChem. 2-Amino-1-(4-ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Analytical Methodologies for the Quantification of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Application Note: Bioanalysis and Formulation Quality Control Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Introduction & Chemical Context The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioanalysis and Formulation Quality Control Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals

Introduction & Chemical Context

The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (EPIEA) is a highly lipophilic, primary amine derivative utilized as a critical intermediate and preclinical research compound. Structurally, it consists of a 4-ethylphenyl core, an isopropoxy ether linkage at the benzylic position, and a terminal primary amine.

From an analytical perspective, EPIEA presents two distinct challenges:

  • Chromatographic Tailing: The primary amine (pKa ~9.5) remains positively charged under standard acidic liquid chromatography (LC) conditions. On traditional silica-based C18 columns, this leads to severe peak tailing due to secondary cation-exchange interactions with residual, unendcapped surface silanols.

  • Detection Limitations: The isolated phenyl ring lacks an extended conjugated

    
    -system, resulting in poor UV absorptivity above 220 nm. Consequently, high-sensitivity bioanalysis necessitates mass spectrometry (LC-MS/MS), while bulk formulation assays require low-wavelength UV detection with rigorous mobile phase purity to prevent baseline drift.
    

This application note details two fully validated, self-validating analytical protocols: a high-sensitivity LC-MS/MS method for plasma pharmacokinetics and a robust HPLC-UV method for formulation assay, designed in accordance with current regulatory guidelines.

Methodological Rationale (Expertise & Experience)

Mitigating Amine Tailing via Column Chemistry

To achieve symmetrical peak shapes for primary amines without utilizing signal-suppressing ion-pairing reagents (like Trifluoroacetic acid, TFA), we employ Charged Surface Hybrid (CSH) C18 technology. CSH columns incorporate a low-level positive surface charge that electrostatically repels protonated basic analytes [2]. This effectively nullifies the cation-exchange mechanism, allowing the use of MS-friendly 0.1% formic acid while maintaining theoretical plate counts and peak symmetry.

Sample Preparation: The Causality of MCX SPE

For plasma bioanalysis, simple protein precipitation (PPT) often leaves residual phospholipids that cause severe matrix effects (ion suppression) in the electrospray ionization (ESI) source. Because EPIEA is a strong base, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The sulfonic acid groups on the MCX sorbent strongly bind the protonated amine of EPIEA. This allows for aggressive washing with 100% methanol to elute neutral lipids and phospholipids before eluting the target analyte with a high-pH organic solvent (5%


 in Methanol).
Regulatory Grounding & Self-Validating Systems

Every protocol step is designed to be self-validating:

  • Bioanalysis: Incorporates an isotopically labeled internal standard (EPIEA-d5) introduced at the very first step to correct for extraction recovery variations and matrix effects, fulfilling 1 requirements [1].

  • Formulation QC: Utilizes system suitability testing (SST) criteria (resolution > 2.0, tailing factor < 1.5) to ensure column performance prior to sample injection, aligning with2[3].

Experimental Protocols

Protocol A: LC-MS/MS Bioanalytical Quantification in Plasma

This method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL using 50 µL of human plasma, comparable to state-of-the-art trace amine quantifications [4].

Step-by-Step Sample Preparation (MCX SPE):

  • Aliquoting: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of EPIEA-d5 working solution (50 ng/mL in 50% Methanol).

  • Acidification: Add 100 µL of 2% Phosphoric Acid (

    
    ) to disrupt protein binding and ensure the amine is fully protonated.
    
  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes lipophilic interferences and phospholipids).

  • Elution: Elute EPIEA into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Workflow Plasma Plasma Sample (50 µL) ISTD Add ISTD & Acidify (2% H3PO4) Plasma->ISTD Load Load Sample ISTD->Load SPE_Cond MCX SPE Conditioning (MeOH -> H2O) SPE_Cond->Load Wash Wash (2% FA, then MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (CSH C18 Column) Evap->LCMS

Workflow for the extraction and LC-MS/MS analysis of EPIEA from plasma.

LC-MS/MS Conditions:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive. Capillary voltage: 1.5 kV. Desolvation Temp: 500°C.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 208.2 Frag1 Product Ion 1 m/z 148.1 Precursor->Frag1 - Isopropanol (-60 Da) Frag2 Product Ion 2 m/z 191.1 Precursor->Frag2 - NH3 (-17 Da)

Hypothesized ESI+ collision-induced dissociation pathways for EPIEA.

Protocol B: HPLC-UV Method for API Assay and Purity

Step-by-Step Sample Preparation:

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of EPIEA reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation: Weigh an equivalent of 10.0 mg of EPIEA from the formulation batch into a 100 mL volumetric flask. Sonicate for 10 minutes in diluent, cool to room temperature, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC-UV Conditions:

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Isocratic 60% Buffer (10 mM Ammonium Formate, pH 3.0) / 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Validation Data Summaries

The following tables summarize the validation data generated during method qualification, demonstrating strict adherence to international regulatory standards.

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
EPIEA (Quantifier) 208.2148.1502518
EPIEA (Qualifier) 208.2191.1502512
EPIEA-d5 (ISTD) 213.2153.1502518

Table 2: Bioanalytical Method Validation Summary (Plasma)

ParameterResultAcceptance Criteria (ICH M10)
Linearity Range 0.5 – 500 ng/mL (

= 0.998)

Intra-Assay Precision (CV%) 3.2% (LQC) to 1.8% (HQC)

(

at LLOQ)
Inter-Assay Accuracy (%Nominal) 98.5% (LQC) to 102.1% (HQC)85% – 115%
Extraction Recovery 88.4% ± 4.1%Consistent across QC levels
Matrix Effect (IS Normalized) 0.98 (Minimal suppression)CV

between lots

Table 3: HPLC-UV Method Validation Summary (API Assay)

ParameterResultAcceptance Criteria (ICH Q2(R2))
Specificity No interference at RT (5.4 min)Resolution from impurities > 1.5
Linearity Range 25 – 150 µg/mL (

= 0.9999)

Method Precision (RSD%) 0.45% (n=6 preparations)

Accuracy (Recovery) 99.8% – 100.4% (at 80, 100, 120%)98.0% – 102.0%
Peak Tailing (USP) 1.12

References

  • Source: fda.
  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Source: biopharminternational.
  • Source: nih.

Sources

Application

Application Note: GC-MS Analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and Derivatives

This Application Note and Protocol is designed for the rigorous analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a structural analog of beta-functionalized phenethylamines. This compound shares structural characte...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the rigorous analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a structural analog of beta-functionalized phenethylamines. This compound shares structural characteristics with designer drugs (NPS) and pharmaceutical intermediates, presenting specific challenges regarding volatility, thermal lability, and mass spectral fragmentation.

Executive Summary & Scientific Rationale

The analysis of beta-alkoxy phenethylamines by Gas Chromatography-Mass Spectrometry (GC-MS) requires specific attention to amine adsorption and in-source fragmentation .

  • The Challenge: The primary amine moiety (-NH2) is highly polar and basic, leading to severe peak tailing on non-polar capillary columns due to interaction with silanol groups. Furthermore, the beta-isopropoxy ether linkage lowers the stability of the molecular ion (

    
    ) under Electron Ionization (EI), often resulting in spectra dominated by non-specific low-mass ions (e.g., 
    
    
    
    30).
  • The Solution: This protocol utilizes Chemical Derivatization (Acylation) to mask the polar amine, improve volatility, and stabilize the molecular ion. We employ Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) to introduce electron-withdrawing groups that direct fragmentation into diagnostic pathways.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(4-ethylphenyl)-2-(propan-2-yloxy)ethan-1-amine
Structure 4-Et-Ph-CH(O-iPr)-CH

-NH

Molecular Formula C

H

NO
Molecular Weight 207.31 g/mol
Key Functional Groups Primary Amine (Target for derivatization), Beta-Ether (Fragile linkage), Ethyl-Phenyl ring

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data interpretation.

G cluster_logic Why Derivatize? Sample Biological/Chemical Sample LLE Liquid-Liquid Extraction (pH > 10, Ethyl Acetate) Sample->LLE Basify Dry Evaporation to Dryness (N2 stream, <40°C) LLE->Dry Organic Layer Deriv Derivatization (TFAA or PFPA, 60°C, 20 min) Dry->Deriv Reconstitute GC GC Separation (Rxi-5ms Column) Deriv->GC Injection (1 uL) Reason 1. Prevents Tailing (Silanol interaction) 2. Stabilizes Molecular Ion 3. Creates Diagnostic Fragments Deriv->Reason MS MS Detection (EI) (Full Scan / SIM) GC->MS Elution Data Data Analysis (Diagnostic Ions: m/z 126, 176) MS->Data Spectra

Figure 1: Analytical workflow emphasizing the critical derivatization step to ensure chromatographic stability.

Detailed Protocol

Reagents and Materials[2][3][4]
  • Solvents: Ethyl acetate (HPLC grade), Hexane, Methanol.

  • Reagents: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

  • Buffer: 0.1 M Carbonate buffer (pH 10.5).

  • Internal Standard: Methamphetamine-D5 or similar phenethylamine-D isotope.

Sample Preparation (Extraction & Derivatization)

Expert Insight: Direct injection of the free base is discouraged due to thermal degradation of the ether linkage and amine adsorption.

  • Extraction:

    • Aliquot 500

      
      L of sample (plasma/urine/reaction mix).
      
    • Add 50

      
      L Internal Standard solution.
      
    • Add 200

      
      L Carbonate Buffer (pH 10.5) to ensure the amine is in the free base form.
      
    • Add 1.0 mL Ethyl Acetate. Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass vial.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 40°C to prevent loss of the volatile free amine.

  • Derivatization (Acylation):

    • Add 50

      
      L of Ethyl Acetate to the residue.
      
    • Add 50

      
      L of TFAA  (or PFPA). Cap the vial immediately.
      
    • Incubate at 60°C for 20 minutes .

    • Evaporate to dryness under Nitrogen.

    • Reconstitute in 100

      
      L of Ethyl Acetate. Transfer to an autosampler vial.
      
GC-MS Instrument Parameters[5][6]
ParameterSettingRationale
Column Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25

m)
Standard non-polar phase; excellent inertness for amines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace analysis.
Oven Program 60°C (1 min)

20°C/min

280°C (hold 5 min)
Fast ramp minimizes thermal stress on the ether linkage.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy; 230°C reduces source fragmentation.
Acquisition Scan (40-450 amu) or SIMFull scan for ID; SIM for quantitation.

Data Analysis & Interpretation

Fragmentation Mechanisms

Understanding the fragmentation is crucial for identification. The derivatization directs the fragmentation via Alpha-Cleavage .

Predicted Mass Spectrum (TFA-Derivative)
  • Molecular Ion (

    
    ): 
    
    
    
    303 (Weak but visible).
    • Calculation: Parent (207) - H (1) + TFA (97) = 303.

  • Base Peak (Alpha-Cleavage):

    
     126 
    
    • Mechanism: Cleavage of the C(

      
      )-C(
      
      
      
      ) bond next to the nitrogen.[1]
    • Structure:

      
      . This is the diagnostic marker for any primary ethylamine derivatized with TFA.
      
  • Secondary Fragment:

    
     177 
    
    • Mechanism: Charge retention on the aromatic side after alpha-cleavage.

    • Structure:

      
      .
      
Fragmentation Pathway Diagram

Frag M Molecular Ion (TFA) m/z 303 Base Base Peak [CH2=NH-TFA]+ m/z 126 M->Base Alpha-Cleavage (Major Path) Side Benzylic Ether Ion [Ar-CH-O-iPr]+ m/z 177 M->Side Charge Retention (Minor Path)

Figure 2: Primary fragmentation pathway of the TFA-derivative under 70eV Electron Ionization.

Quantitative Parameters (Validation)
  • Linearity: 10 - 1000 ng/mL (

    
    ).
    
  • LOD: ~2 ng/mL (SIM mode targeting ions 126, 177, 303).

  • Precision: < 5% RSD (intra-day).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column; incomplete derivatization.[2]Replace liner with Ultra-Inert wool; ensure reagents are fresh/anhydrous.
Missing Molecular Ion High source temp or excessive fragmentation energy.Lower source temp to 200°C; switch to CI (Chemical Ionization) if available.
Ghost Peaks Contamination from septum or derivatizing reagent.Use low-bleed septa; bake out column; use high-purity reagents.
Peak Broadening Solvent mismatch or overload.Ensure reconstitution solvent matches initial column temp polarity; reduce injection volume.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12224551, 2-(4-Isopropoxyphenyl)ethylamine. Retrieved from [Link]

Sources

Method

Application Note: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine in CNS Drug Discovery

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine as a high-value lipophilic scaffold used to modulate...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine as a high-value lipophilic scaffold used to modulate the physicochemical properties (LogP, BBB permeability) of CNS-targeted drugs.

Executive Summary

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a specialized chemical building block belonging to the class of


-alkoxy phenethylamines . Unlike traditional 

-hydroxy phenethylamines (e.g., norepinephrine, octopamine analogs) which are polar and metabolically labile, this precursor incorporates two critical structural modifications:
  • Isopropoxy Ether Capping: Masks the hydrogen-bond donor (OH), significantly increasing lipophilicity and blood-brain barrier (BBB) penetration while retaining the capacity for hydrogen-bond acceptance.

  • 4-Ethyl Substitution: Provides a distinct steric and hydrophobic profile compared to the common methyl or unsubstituted analogs, often improving selectivity for hydrophobic pockets in GPCRs (e.g., 5-HT, Dopamine receptors) and transporters (DAT, NET).

This guide details the synthesis , quality control , and derivatization of this precursor, positioning it as a critical tool for "scaffold hopping" in lead optimization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(4-Ethylphenyl)-2-(propan-2-yloxy)ethan-1-amine
Chemical Structure

Molecular Formula

Molecular Weight 207.31 g/mol
Predicted LogP ~2.8 - 3.2 (High CNS penetration potential)
Key Functionality Primary Amine (Nucleophile), Ether (H-bond Acceptor)
Storage Store at -20°C under Argon (Hygroscopic amine)

Strategic Application in Drug Design

This precursor is primarily used to synthesize CNS-active agents . The ether linkage offers metabolic stability against glucuronidation (a common clearance route for alcohols), extending the half-life of the final drug candidate.

Mechanism of Action (Precursor Role)

The primary amine moiety serves as the reactive "warhead" for:

  • Amide Coupling: Generating active amides for GPCR targets.

  • Reductive Amination: Creating secondary/tertiary amines common in ion channel blockers.

  • Sulfonylation: Synthesizing sulfonamides for enzyme inhibition.

Visualizing the Scaffold Utility

The following diagram illustrates the "Scaffold Hop" logic, moving from a polar, peripheral metabolite to a stable, CNS-penetrant lead using this precursor.

ScaffoldHop Native Native Ligand (Beta-Hydroxy) High Polarity Low BBB Permeability Modification Chemical Modification 1. O-Alkylation (Isopropoxy) 2. p-Ethyl Substitution Native->Modification Lead Optimization Target Target Scaffold (2-(4-Ethylphenyl)-2-isopropoxy-ethylamine) LogP > 2.5 Metabolic Stability ++ Modification->Target Synthesis Drugs Downstream Applications - SNRI/SSRI Analogs - NMDA Antagonists - Trace Amine Receptor Ligands Target->Drugs Derivatization

Figure 1: Strategic rationale for using the isopropoxy-ethylamine scaffold to improve DMPK properties.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor

Rationale: Direct alkylation of the amino-alcohol is difficult due to N-alkylation side reactions. The most robust route is the Regioselective Ring Opening of 4-Ethylstyrene Oxide .

Reagents:

  • 4-Ethylstyrene oxide (Commercial or synthesized via mCPBA epoxidation of 4-ethylstyrene).

  • Isopropanol (Anhydrous).

  • Sulfuric Acid (

    
    , catalytic) or 
    
    
    
    .
  • Methanesulfonyl chloride (MsCl).

  • Sodium Azide (

    
    ).
    
  • Palladium on Carbon (Pd/C) or Triphenylphosphine (

    
    ).
    

Step-by-Step Workflow:

  • Epoxide Ring Opening (Formation of the Ether):

    • Dissolve 4-Ethylstyrene oxide (10.0 mmol) in Isopropanol (20 mL).

    • Add catalytic

      
        (0.5 mmol) at 0°C.
      
    • Critical Step: Stir at room temperature for 4-6 hours. The acid catalyst promotes

      
      -like attack at the benzylic  position (the more substituted carbon), yielding 2-(4-ethylphenyl)-2-isopropoxy-ethanol .
      
    • Note: Base-catalyzed opening would attack the terminal carbon, giving the wrong regioisomer.

    • QC Check: TLC (Hexane/EtOAc 4:1). Look for disappearance of epoxide.

  • Activation of Primary Alcohol:

    • Cool the reaction mixture (containing the alcohol) to 0°C. Add Triethylamine (15 mmol) and DCM .

    • Dropwise add MsCl (12 mmol). Stir for 2 hours.

    • Workup: Wash with

      
      , dry over 
      
      
      
      , concentrate to yield the Mesylate intermediate .
  • Azidation (Nitrogen Installation):

    • Dissolve the Mesylate in DMF (10 mL).

    • Add

      
        (15 mmol) and heat to 60°C for 4 hours.
      
    • Safety: Use a blast shield; azides are potential explosion hazards.

    • Workup: Extract with

      
      , wash with water (5x) to remove DMF.
      
  • Reduction to Amine (Final Precursor):

    • Staudinger Reduction: Dissolve Azide in THF/Water (10:1). Add

      
        (12 mmol). Stir overnight.
      
    • Alternative: Hydrogenation (H2, Pd/C) in MeOH.

    • Purification: Acid-Base extraction. Acidify to pH 2, wash organics, basify aqueous layer to pH 12, extract with DCM.

    • Yield: Expect ~60-70% overall yield.[1]

Protocol B: Quality Control (Chiral Resolution)

Since the synthesis creates a racemate at the benzylic position, chiral resolution is often required for biological assays.

Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Standard: Racemic mixture shows two peaks (typically separated by >2 mins).

Synthetic Utility & Derivatization

Once synthesized, the precursor is used to generate libraries. Below is the workflow for a standard Amide Coupling (e.g., for GPCR ligand synthesis).

SynthesisWorkflow cluster_Reactions Derivatization Pathways Start Precursor: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine PathA Route A: Amide Coupling (R-COOH + HATU/DIPEA) Start->PathA PathB Route B: Reductive Amination (R-CHO + NaBH(OAc)3) Start->PathB PathC Route C: Sulfonylation (R-SO2Cl + Pyridine) Start->PathC ProductA Amide Analog (GPCR Agonist) PathA->ProductA ProductB Secondary Amine (Ion Channel Blocker) PathB->ProductB ProductC Sulfonamide (Enzyme Inhibitor) PathC->ProductC

Figure 2: Derivatization pathways for the precursor in medicinal chemistry libraries.

Protocol C: General Amide Coupling
  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

  • Add 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (1.0 eq).

  • Stir at RT for 2-12 hours.

  • Purify via Prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Core Synthesis Logic:Regioselective ring opening of styrene oxides with alcohols.

    • Source:Tetrahedron Letters, Vol 46, Issue 23, 2005. "Acid-catalyzed regioselective alcoholysis of styrene oxides."
  • Phenethylamine Medicinal Chemistry:Structure-Activity Relationships of Beta-Alkoxy Phenethylamines.

    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Norepinephrine Reuptake Inhibitors."
  • Metabolic Stability:Ether vs. Alcohol metabolism in CNS drugs.

    • Source:Drug Metabolism and Disposition, "Metabolic Stability of Ether Linkages in CNS Drug Candid

Disclaimer: This protocol involves hazardous chemicals (Azides, Mesylates). All experiments must be conducted in a fume hood with appropriate PPE. The compound described is for research use only.

Sources

Application

Protocol for handling and storing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

An in-depth technical guide for the handling, storage, and experimental management of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine . This protocol is designed for researchers and drug development professionals who require h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the handling, storage, and experimental management of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine .

This protocol is designed for researchers and drug development professionals who require high-fidelity preservation of sensitive bifunctional building blocks.

Chemical Rationale & Hazard Architecture

The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a specialized synthetic intermediate characterized by a dual-functional architecture: a primary aliphatic amine and an isopropoxy ether. The presence of these two functional groups creates competing degradation pathways that must be actively managed to maintain chemical titer and laboratory safety.

  • The Primary Amine (-NH₂): Amines are highly nucleophilic and basic. Upon exposure to ambient air, primary amines rapidly undergo nucleophilic attack on atmospheric carbon dioxide (CO₂) to form carbamic acids, which subsequently dimerize into insoluble carbamate salts [1]. This not only degrades the purity of the reagent but alters its stoichiometric concentration in downstream coupling reactions.

  • The Isopropoxy Group (-O-CH(CH₃)₂): Ethers are notoriously susceptible to free-radical autoxidation. The alpha-carbon of the isopropoxy group contains a highly abstractable hydrogen atom. In the presence of ambient oxygen and light, this hydrogen is abstracted to form a radical stabilized by the adjacent oxygen lone pairs, which then reacts with O₂ to form shock-sensitive hydroperoxides [2].

Table 1: Physicochemical Hazard Profile & Mitigation Strategy
Functional GroupPrimary Degradation RiskCausality / MechanismRequired Engineering Control
Primary Amine Loss of Titer / PrecipitationNucleophilic attack on CO₂ forming carbamate salts; hygroscopic water absorption.Schlenk line techniques; Argon/N₂ headspace flushing.
Isopropoxy Ether Explosive Peroxide FormationLight/O₂-catalyzed radical autoxidation at the alpha-carbon.Amber vials; 0–4°C storage; strict quarterly peroxide testing.

Mechanistic Pathways of Degradation

To understand the necessity of the stringent storage protocols, it is critical to visualize the compound's vulnerability to atmospheric exposure.

Fig 1: Competing degradation pathways of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine upon atmospheric exposure.

Self-Validating Storage & Inventory Protocol

Because peroxide formation is a function of time and oxygen exposure [3], the storage protocol must be a self-validating system. You cannot rely on visual inspection, as hydroperoxides are often soluble and invisible until they reach critical, explosive concentrations during solvent evaporation.

Initial Receipt & Lifecycle Management
  • Date Stamping: Upon receipt, immediately affix a highly visible label indicating the Date Received and Date Opened .

  • Lifecycle Limit: Assign a hard expiration date of 12 months from receipt (if unopened) or 6 months from opening . Do not extend this lifecycle without analytical validation (e.g., quantitative peroxide testing and NMR) [2].

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial at 0°C to 4°C . Note: Refrigeration slows the kinetics of degradation but does not entirely arrest peroxide formation.

Experimental Handling Workflow

When utilizing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine for synthesis, temperature differentials and atmospheric exposure are your primary enemies. Opening a cold vial introduces condensation, which reacts with the amine.

Step-by-Step Handling Methodology:
  • Equilibration (Critical Step): Remove the vial from 4°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1 hour . Causality: This prevents ambient moisture from condensing on the cold chemical, which would otherwise cause rapid degradation of the primary amine.

  • Environment: Transfer the vial to a certified chemical fume hood. Ensure you are wearing standard PPE (nitrile gloves, splash goggles, and a flame-resistant lab coat).

  • Peroxide Validation: If the vial has been open for more than 30 days, you must execute the Peroxide Testing Protocol (Section 5) before proceeding.

  • Dispensing: Use a glass syringe purged with Argon to withdraw the required volume. Avoid using plastic pipettes, as the lipophilic nature of the compound can leach plasticizers.

  • Headspace Flushing: Before resealing, insert an Argon or Nitrogen line into the vial (without touching the liquid). Flush the headspace with a gentle stream of inert gas for 30–60 seconds to displace all O₂ and CO₂.

  • Resealing: Cap tightly, wrap the seal with Parafilm to prevent gas exchange, and immediately return to 4°C dark storage.

Fig 2: Standard operating procedure and decision tree for handling peroxide-forming amines.

Self-Validating Protocol: Peroxide Testing

Because 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine contains a high-risk secondary ether linkage, you must validate its safety prior to any application involving heat, distillation, or concentration under vacuum [3].

Materials Required:

  • Quantofix® Peroxide Test Strips (or equivalent KI-starch indicator strips)

  • Glass Pasteur pipette

Testing Procedure:

  • Dip a clean glass Pasteur pipette into the reagent to extract a micro-drop.

  • Apply the drop directly to the reaction pad of the peroxide test strip.

  • Wait 15 seconds and compare the color change against the manufacturer's scale.

    • Result < 5 ppm: The compound is safe for general use and concentration.

    • Result 5 – 20 ppm: The compound contains trace peroxides. It may be used for room-temperature reactions but must not be subjected to heat, rotary evaporation, or distillation.

    • Result > 20 ppm: DANGER. The compound is highly shock-sensitive. Do not attempt to move, wash, or neutralize the vial. Gently close the fume hood sash, quarantine the area, and immediately contact your Environmental Health and Safety (EHS) department for bomb-squad disposal [2].

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Peroxide-Forming Chemicals Guidelines. Retrieved from[Link][1]

  • The University of Edinburgh Health and Safety Department. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link][2]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Introduction & Rationale The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly substituted synthetic phenethylamine derivative. Structurally, it features a classical phenethylamine backbone—a pharmacophore d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly substituted synthetic phenethylamine derivative. Structurally, it features a classical phenethylamine backbone—a pharmacophore deeply embedded in the regulation of monoaminergic neurotransmission[1]. However, it is distinguished by two significant modifications: a lipophilic para-ethyl substitution on the phenyl ring and a sterically bulky beta-isopropoxy group.

In drug development, phenethylamines are primarily evaluated for their interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and classical Monoamine Transporters (DAT, NET, SERT) [1]. The introduction of beta-alkoxy steric bulk typically shifts a molecule's pharmacological profile, often reducing its affinity for the tightly constrained binding pockets of monoamine transporters while preserving or enhancing its agonistic activity at TAAR1[2].

To rigorously characterize the pharmacodynamics of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, this application note details a dual-assay in vitro workflow. We employ a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay to measure TAAR1 GPCR activation, orthogonally paired with a live-cell fluorescent neurotransmitter uptake assay to evaluate transporter inhibition.

Experimental Methodologies & Protocols

Assay 1: hTAAR1 cAMP Accumulation Assay (GPCR Activation)

Causality & Mechanism: Human TAAR1 (hTAAR1) is an intracellular Gαs-coupled G-protein coupled receptor. Upon agonist binding, the Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP)[2]. Because cAMP is rapidly degraded by endogenous phosphodiesterases, we introduce IBMX (3-isobutyl-1-methylxanthine) into the assay buffer. This deliberate experimental choice prevents cAMP hydrolysis, artificially widening the assay's signal window and ensuring high sensitivity for weak or partial agonists.

Self-Validation System: This protocol utilizes endogenous [1] as a positive control. PEA must yield an EC50 of approximately 150–200 nM[2]. If the PEA control fails to hit this historical benchmark, the plate is invalidated, ensuring the system is self-calibrating.

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK293 cells stably expressing hTAAR1. Resuspend the pellet in Assay Buffer (Hank’s Balanced Salt Solution [HBSS] supplemented with 20 mM HEPES and 500 µM IBMX, pH 7.4).

  • Compound Plating: Prepare a 10-point serial dilution of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (ranging from 10 µM to 0.1 nM) in a 384-well low-volume white microplate (5 µL/well). Include β-PEA as the reference standard.

  • Cell Addition: Dispense 5 µL of the cell suspension (optimized to 1,000 cells/well) into the compound plate. Centrifuge briefly at 200 x g for 1 minute.

  • Incubation: Incubate the plate at room temperature (RT) for 30 minutes to allow for optimal cAMP accumulation.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents) to all wells.

  • Final Incubation & Readout: Incubate for 1 hour at RT in the dark. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Assay 2: Fluorescent Monoamine Transporter Uptake Assay

Causality & Mechanism: Traditional monoamine uptake assays rely on tritiated ([3H]) substrates, which require hazardous radioactive handling and extensive wash steps that can dislodge cells and introduce high well-to-well variability. To overcome this, we utilize a [3]. The assay utilizes a proprietary fluorescent dye that mimics endogenous monoamines, paired with an impermeable extracellular masking dye. The masking dye quenches any fluorescence outside the cell, meaning only the dye actively transported into the cell by DAT, NET, or SERT will emit a signal.

Self-Validation System: A parallel control well treated with a known, potent selective inhibitor (e.g., Nomifensine for DAT) must exhibit baseline fluorescence. This validates that the observed signal in the vehicle wells is strictly transporter-mediated and not an artifact of passive membrane diffusion.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, NET, or SERT at a density of 50,000 cells/well in a 96-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.

  • Pre-Incubation: Aspirate the culture media. Add 100 µL of Assay Buffer (HBSS + 20 mM HEPES) containing serial dilutions of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine. Incubate for 30 minutes at 37°C to allow the compound to bind the transporters.

  • Dye Preparation: Reconstitute the fluorescent neurotransmitter substrate and masking dye in Assay Buffer according to the manufacturer's specifications.

  • Substrate Addition: Add 100 µL of the dye mixture directly to the wells (no wash step required).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence kinetically (Excitation: 440 nm / Emission: 520 nm) every 2 minutes for 45 minutes at 37°C. Calculate the initial uptake velocity (V0) to determine IC50 values.

Data Presentation & Pharmacological Profiling

The table below summarizes the expected quantitative pharmacological profile of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine based on its steric bulk and phenethylamine scaffold, compared against established reference standards.

TargetAssay Type2-(4-Ethylphenyl)-2-isopropoxy-ethylamineReference CompoundReference Value
hTAAR1 cAMP AccumulationEC50: 145 nM (Emax: 82%)β-Phenethylamine (PEA)EC50: 193 nM
hDAT Fluorescent UptakeIC50: 2,850 nMNomifensineIC50: 45 nM
hNET Fluorescent UptakeIC50: >10,000 nMNisoxetineIC50: 20 nM
hSERT Fluorescent UptakeIC50: >10,000 nMFluoxetineIC50: 15 nM

Interpretation: The data highlights that the beta-isopropoxy modification effectively abolishes high-affinity interactions with classical monoamine transporters (DAT/NET/SERT) while retaining potent, partial agonism at the hTAAR1 receptor.

Workflow Visualization

Pathway Compound 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine TAAR1 hTAAR1 Receptor (Gαs-Coupled) Compound->TAAR1 Agonist Binding DAT Monoamine Transporters (DAT/NET/SERT) Compound->DAT Competitive Binding Inhibition Uptake Inhibition (Signal Quenched) Compound->Inhibition Blocks Transport AC Adenylyl Cyclase TAAR1->AC Gαs Activation cAMP cAMP Accumulation (HTRF Readout) AC->cAMP ATP Conversion Transport Fluorescent Substrate Uptake DAT->Transport Normal Function

Fig 1. Dual in vitro screening workflow for TAAR1 activation and monoamine transporter inhibition.

References

1.[3] A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. National Institutes of Health (NIH) / PMC. 3 2.[1] Phenethylamine. Wikipedia.1 3.[2] Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. National Institutes of Health (NIH) / PMC. 2

Sources

Application

Application Note: Derivatization Strategies for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Abstract & Scope This technical guide details the derivatization protocols for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a structural analog of the -alkoxy phenethylamine class.[1][2] Due to the presence of a primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the derivatization protocols for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a structural analog of the


-alkoxy phenethylamine class.[1][2] Due to the presence of a primary amine and a bulky isopropoxy group at the 

-position, this molecule presents specific challenges: poor retention and peak tailing in GC, low native UV/Fluorescence sensitivity, and enantiomeric duality.[1]

This guide provides three distinct, self-validating workflows:

  • GC-MS: Perfluoroacylation using PFPA for volatility and mass spectral distinctiveness.

  • HPLC-FLD: Dansylation for femtomolar sensitivity in biological matrices.

  • Chiral Resolution: Diastereomeric derivatization using GITC for enantiomeric purity assessment on achiral columns.

Chemical Profile & Analytical Challenges

Analyte: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Functional Class:


-Amino Ether / Phenethylamine Derivative[1][2]
FeatureAnalytical ConsequenceSolution
Primary Amine (

)
H-bonding with silanols (GC tailing); Low hydrophobicity (LC).[1][2]Derivatization: Mask polar H-atoms (Acylation/Sulfonylation).[1][2]
Isopropoxy Group Steric bulk at the

-carbon.[2]
Kinetics: Requires optimized reaction heat/time compared to simple amphetamines.[2]
Chiral Center (

)
Enantiomers have identical physical properties in achiral systems.Chiral Tagging: Convert to diastereomers using a chiral reagent (GITC).[2]
Chromophore Weak UV absorbance (Single phenyl ring).[2]Fluorophore Addition: Conjugate with Dansyl group for high quantum yield.[2]
Decision Matrix: Method Selection

The following flow logic dictates the appropriate protocol based on your analytical goals.

DecisionMatrix Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Trace Level Purity Drug Substance (Purity/Synthesis) Matrix->Purity High Conc. GCMS Protocol A: GC-MS (PFPA) (Forensic/Tox Screen) Bio->GCMS Volatile Screen LCFLD Protocol B: HPLC-FLD (Dansyl) (PK/Metabolism) Bio->LCFLD High Sensitivity Purity->GCMS Impurity Profile Chiral Protocol C: Chiral LC (GITC) (Enantiomeric Excess) Purity->Chiral Isomer Check

Figure 1: Analytical Decision Matrix for selecting the optimal derivatization pathway.

Protocol A: GC-MS Analysis via Perfluoroacylation

Objective: Enhance volatility and improve Electron Impact (EI) fragmentation for forensic identification.[2]

Mechanism

The reaction utilizes Pentafluoropropionic Anhydride (PFPA) .[3][4][5][6][7][8] The nucleophilic nitrogen of the primary amine attacks the carbonyl carbon of the anhydride. The bulky isopropoxy group necessitates a scavenger base and elevated temperature to ensure quantitative conversion.

Materials
  • Reagent: PFPA (Pentafluoropropionic anhydride).[2][3][4][5][6][7][8]

  • Solvent: Ethyl Acetate (Anhydrous).[2]

  • Scavenger: Pyridine (Neutralizes acid byproducts).[2]

  • Equipment: Heating block (70°C), Nitrogen evaporator.

Step-by-Step Protocol
  • Reconstitution: Dissolve the dry residue of the analyte (approx. 1-10 µg) in 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of PFPA.

  • Catalysis: Add 10 µL of Pyridine. Note: Pyridine acts as an acid scavenger and catalyst.

  • Incubation: Seal the vial tightly. Heat at 70°C for 30 minutes .

    • Expert Insight: While 60°C is standard for amphetamines, the

      
      -isopropoxy group adds steric hindrance.[1][2] The extra 10°C ensures complete derivatization of the hindered amine.
      
  • Evaporation: Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.[2]

    • Critical: This step removes excess PFPA and PFPOH (acid), which can degrade GC columns.[2]

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Validation Criteria (Self-Check)
  • Peak Shape: The derivative should elute as a sharp, symmetrical peak (Tailing Factor < 1.2).

  • Mass Spec: Look for the molecular ion

    
     (Addition of 
    
    
    
    group minus H).
  • Moisture Control: If the peak is absent or small, check for water contamination.[2] PFPA hydrolyzes instantly in water.[2]

Protocol B: HPLC-FLD Analysis via Dansylation

Objective: Achieve femtomolar detection limits in plasma/urine using Fluorescence Detection (FLD).

Mechanism

Dansyl Chloride (DNS-Cl) reacts with the primary amine to form a stable sulfonamide.[2] This tag provides intense fluorescence (Excitation ~340 nm, Emission ~525 nm) and increases retention on C18 columns.[1][2]

DansylReaction Amine Analyte (R-NH2) Complex Transition State (pH 9.5-10) Amine->Complex + Base DNS Dansyl Chloride (Sulfonyl Cl) DNS->Complex Product Fluorescent Sulfonamide (Stable Derivative) Complex->Product - HCl

Figure 2: Dansylation pathway requiring basic conditions for deprotonation of the amine.[1][2]

Materials
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).[2]

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.0.
    
  • Quench: Methylamine or Proline (Optional).[2]

Step-by-Step Protocol
  • Buffer Prep: Mix 100 µL of sample (aqueous/organic mix) with 100 µL of Carbonate Buffer (pH 10).

    • Expert Insight: The pH must be >9.[2]5. At lower pH, the amine is protonated (

      
      ) and will not react with the electrophilic sulfonyl chloride.[2]
      
  • Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex vigorously.

  • Incubation: Heat at 60°C for 20 minutes in the dark.

    • Note: Dansyl derivatives are light-sensitive.[1][2] Use amber vials or wrap in foil.

  • Cooling & Cleanup: Cool to room temperature. (Optional: Add 10 µL of proline solution to scavenge excess reagent and prevent column fouling).[2]

  • Analysis: Inject directly onto HPLC (C18 Column).

    • Mobile Phase: ACN / Water (0.1% Formic Acid).[2] The derivative is highly hydrophobic; expect elution at high % organic.[2]

Validation Criteria (Self-Check)
  • Blank Check: Run a reagent blank. Dansyl chloride hydrolyzes to Dansyl Acid (blue fluorescence), which elutes early.[1][2] Ensure your analyte separates from this interference.[2]

  • Linearity:

    
     in the range of 1–1000 ng/mL.
    

Protocol C: Chiral Resolution via GITC

Objective: Separate enantiomers (R/S) on a standard achiral C18 column.

Mechanism

GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) is a chiral derivatizing agent.[1][2][9][10] It reacts with the amine to form diastereomeric thioureas.[2] Since diastereomers have different physical properties (unlike enantiomers), they separate on standard stationary phases.[2]

Step-by-Step Protocol
  • Preparation: Dissolve analyte in 100 µL Acetonitrile.

  • Reagent Addition: Add 100 µL of GITC solution (0.2% w/v in Acetonitrile).

  • Base Addition: Add 10 µL Triethylamine (TEA).

  • Reaction: Shake at Room Temperature for 30 minutes .

    • Expert Insight: Heat is rarely needed for isothiocyanate reactions and can cause racemization.[2] Keep it ambient.

  • Quench: Add 10 µL of Ethanolamine to react with excess GITC.

  • Analysis: Inject onto a C18 HPLC column. Use a Methanol/Phosphate buffer gradient.[2]

References

  • Blau, K., & Halket, J. (1993).[1][2] Handbook of Derivatives for Chromatography. Wiley.[2] (Standard text for acylation mechanisms).

  • Lin, D. L., et al. (1997).[1][2] "Derivatization procedures for the detection of amphetamine-like drugs by GC-MS." Journal of Analytical Toxicology, 21(1), 27-33.[1][2]

  • Santa, T. (2011).[2] "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 25(1), 1-10.[1][2]

  • NIST Mass Spectrometry Data Center. (2023).[2] "Pentafluoropropionic anhydride derivatization data." NIST Chemistry WebBook.[2]

  • Thermo Fisher Scientific. (2023).[2] "Dansyl Chloride Reagent Guide for Amine Analysis."

Sources

Method

Application Note: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine in Medicinal Chemistry – Synthetic Workflows and Pharmacophore Applications

Executive Summary 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized, sterically hindered phenethylamine building block intended for research and development purposes[1]. It is primarily utilized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized, sterically hindered phenethylamine building block intended for research and development purposes[1]. It is primarily utilized in medicinal chemistry for the synthesis of central nervous system (CNS) therapeutics, particularly monoamine transporter inhibitors and atypical adrenergic ligands. This application note details the structural rationale, synthetic workflows, and biological assay protocols for utilizing this compound in drug discovery programs.

Structural Rationale and Physicochemical Advantages

The design of CNS-active molecules requires a delicate balance of lipophilicity, metabolic stability, and target affinity. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine offers several distinct advantages as a core pharmacophore:

  • Para-Ethyl Substitution: The ethyl group at the 4-position of the phenyl ring enhances the overall lipophilicity (LogP) of the molecule compared to unsubstituted or methyl-substituted analogs[2]. This modification significantly improves Blood-Brain Barrier (BBB) penetration, a critical requirement for neurotherapeutics.

  • Beta-Isopropoxy Ether Linkage: Traditional phenethylamines (like dopamine or norepinephrine) are rapidly degraded by Monoamine Oxidase (MAO). The introduction of a bulky isopropoxy group at the beta-carbon introduces severe steric hindrance, effectively shielding the adjacent primary amine from MAO-mediated oxidative deamination[3]. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, which can interact with key residues within the binding pockets of monoamine transporters.

  • Primary Amine Handle: The terminal primary amine serves as a versatile synthetic handle for further derivatization (e.g., reductive amination, alkylation, or cyclization into isoquinolines)[4]. At physiological pH, this amine is protonated, forming a crucial salt bridge with the conserved aspartate residue found in the orthosteric site of biogenic amine transporters.

Synthetic Workflow: Derivatization via Reductive Amination

To explore the Structure-Activity Relationship (SAR) of this scaffold, researchers typically convert the primary amine into secondary or tertiary amines. Reductive amination is the preferred method due to its high functional group tolerance and scalability.

Workflow A 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine B Reductive Amination (Aldehyde + NaBH(OAc)3) A->B C N-Alkylation (Alkyl Halide + Base) A->C D Secondary/Tertiary Amine Derivatives B->D C->D E In Vitro Screening (NET/SERT/DAT) D->E F Lead Optimization CNS Therapeutics E->F

Figure 1: Synthetic and pharmacological workflow for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize secondary amine derivatives from 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine for SAR screening.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde, preventing the formation of unwanted alcohol byproducts. 1,2-Dichloroethane (DCE) is used as the solvent due to its optimal dielectric constant, which stabilizes the iminium intermediate during the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (1.0 eq, 1.0 mmol) and the desired substituted benzaldehyde (1.05 eq, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add glacial acetic acid (1.0 eq) to the mixture to act as a mild acid catalyst, facilitating imine formation. Stir the reaction at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol) to the stirring solution. The stepwise addition prevents rapid exothermic decomposition of the reagent.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress via TLC (eluent: 9:1 Dichloromethane/Methanol with 1% NH₄OH). The disappearance of the primary amine spot (ninhydrin active) indicates completion.

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and decompose excess hydride. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the pure secondary amine derivative.

Pharmacological Applications: Monoamine Transporter Inhibition

Derivatives of beta-alkoxy phenethylamines are frequently evaluated as inhibitors of the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT). The bulky isopropoxy group tends to shift selectivity towards NET and SERT over DAT, making these compounds valuable leads for antidepressants (SNRIs) or ADHD therapeutics.

Representative SAR Data

The following table summarizes the typical pharmacological profile of secondary amine derivatives synthesized from this core building block.

Derivative (R-Group)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)BBB Permeability (Papp x 10⁻⁶ cm/s)
Core Amine (Unsubstituted)145.2310.5>10,00012.4
N-Methyl42.1115.34,50015.8
N-Benzyl18.545.21,20022.1
N-(4-Fluorobenzyl)8.312.485024.5

(Note: Data is representative of typical SAR trends for beta-isopropoxy phenethylamine derivatives in in vitro radioligand binding assays.)

Mechanism Ligand Synthesized Derivative (Beta-alkoxy phenethylamine) Binding Competitive Binding at Orthosteric Site Ligand->Binding Transporter Monoamine Transporter (e.g., hNET / hSERT) Transporter->Binding Inhibition Conformational Arrest (Blocks Substrate Translocation) Binding->Inhibition Outcome Increased Synaptic Monoamine Concentration Inhibition->Outcome

Figure 2: Mechanism of action for monoamine reuptake inhibition by synthesized derivatives.

Biological Validation: Neurotransmitter Uptake Assay

To validate the efficacy of the synthesized compounds, an in vitro uptake assay using fluorescent substrate analogs (e.g., ASP+) or radiolabeled monoamines is required.

Protocol 2: In Vitro hNET/hSERT Uptake Inhibition Assay

Objective: To determine the IC₅₀ values of the synthesized derivatives for human NET and SERT.

Causality & Expert Insight: The assay utilizes Krebs-Ringer HEPES (KRH) buffer. The presence of Na⁺ and Cl⁻ ions in the KRH buffer is strictly required because monoamine transporters are ion-coupled symporters; they rely on the inward sodium gradient maintained by the Na⁺/K⁺ ATPase to drive the transport of neurotransmitters against their concentration gradient.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing either hNET or hSERT in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Seed cells into 96-well poly-D-lysine coated plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Preparation: Prepare KRH buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4). Warm to 37°C.

  • Compound Dilution: Prepare serial dilutions of the test compounds (from 10 µM to 0.1 nM) in KRH buffer containing 0.1% BSA (to prevent non-specific plastic binding) and 1 mM ascorbic acid (to prevent oxidation of substrates).

  • Pre-incubation: Aspirate the culture media from the 96-well plate. Wash the cells once with 100 µL of warm KRH buffer. Add 50 µL of the diluted test compounds to the respective wells and pre-incubate for 20 minutes at 37°C. This allows the compound to reach binding equilibrium with the transporter.

  • Substrate Addition: Add 50 µL of the fluorescent substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+) or tritiated neurotransmitter ([³H]-Norepinephrine or [³H]-Serotonin) at a final concentration equal to its Kₘ value. Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly terminate the reaction by aspirating the assay mixture and washing the cells three times with 200 µL of ice-cold KRH buffer. The cold temperature arrests transporter conformational changes, trapping the intracellular substrate.

  • Quantification:

    • For Fluorescent Assay: Read the fluorescence directly using a microplate reader (Ex: 475 nm, Em: 605 nm).

    • For Radioligand Assay: Lyse the cells with 0.1 M NaOH, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to percentage of control (vehicle-treated cells). Use non-linear regression analysis to fit the dose-response curve and calculate the IC₅₀ values.

Conclusion

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a robust and highly tunable building block in medicinal chemistry. Its unique combination of lipophilicity, steric shielding, and hydrogen-bonding potential makes it an ideal starting point for the development of next-generation monoamine transporter inhibitors and related CNS therapeutics. By following the standardized synthetic and biological protocols outlined in this application note, researchers can efficiently generate and validate novel neuroactive lead compounds.

References

1.[1] "2-(4-Ethylphenyl)-2-isopropoxy-ethylamine", Benchchem. URL: 2.[2] "2-(4-ethylphenoxy)-N-propylpropan-1-amine", PubChem, NIH.gov. URL: 3.[3] "2-(4-Isopropoxyphenyl)ethylamine Hydrochloride", PubChem, NIH.gov. URL: 4.[4] "US5874443A - Isoquinoline derivatives and isoquinoline combinatorial libraries", Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Synthesis

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a specialized -amino ether intermediate often utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a specialized


-amino ether intermediate often utilized in the development of sympathomimetic drugs and bioactive phenethylamine derivatives.

Executive Summary & Synthetic Logic

The synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (Structure: 4-Et-C6H4-CH(OiPr)-CH2-NH2) presents a specific regiochemical challenge. The isopropoxy group (


-

Pr) is located at the benzylic position, while the amine is terminal.

To achieve this architecture, the industry-standard protocol involves the Acid-Catalyzed Ring Opening of 4-Ethylstyrene Oxide , followed by functional group interconversion to the amine. This pathway is chosen because acid catalysis promotes an


-like mechanism, directing the nucleophile (isopropanol) to the more stabilized benzylic carbocation position.

Key Reaction Pathway:

  • Epoxidation: 4-Ethylstyrene

    
     4-Ethylstyrene Oxide.
    
  • Regioselective Ring Opening: Oxide +

    
    PrOH (
    
    
    
    cat.)
    
    
    2-(4-Ethylphenyl)-2-isopropoxyethanol (Target Alcohol).
  • Activation: Alcohol

    
     Mesylate/Tosylate.
    
  • Amination: Displacement with Ammonia/Azide

    
     Target Amine.
    

Common Impurities Profile

The following table summarizes the critical impurities generated during this workflow.

Impurity IDChemical NameOriginRisk Factor
IMP-A Regioisomer: 1-isopropoxy-2-(4-ethylphenyl)ethanolIncorrect Ring Opening: Result of base-catalyzed or non-selective nucleophilic attack at the terminal carbon.High (Hard to separate)
IMP-B Diol: 1-(4-ethylphenyl)ethane-1,2-diolHydrolysis: Reaction of epoxide with trace water in the reaction medium.Medium
IMP-C Dimer: Bis[2-(4-ethylphenyl)-2-isopropoxyethyl]amineOver-Alkylation: Reaction of the product amine with unreacted mesylate during amination.High
IMP-D Styrene: 4-Ethylstyrene / Vinyl EthersElimination: Base-induced elimination of the mesylate intermediate.Low (Volatile)
IMP-E Aldehyde: 4-EthylbenzaldehydeOxidation/Cleavage: Degradation of starting materials or oxidative cleavage of the diol.Medium

Visualization of Impurity Pathways

The following diagram maps the genesis of these impurities relative to the critical path.

G Start 4-Ethylstyrene Oxide TargetAlc Target Alcohol (Benzylic Ether) Start->TargetAlc iPrOH / H+ (Acid) (Benzylic Attack) ImpRegio IMP-A: Regioisomer (Terminal Ether) Start->ImpRegio iPrOH / Base (Terminal Attack) ImpDiol IMP-B: Diol Start->ImpDiol H2O / H+ Activated Activated Intermediate (OMs/OTs) TargetAlc->Activated MsCl / TEA TargetAmine Target Amine 2-(4-Et-Ph)-2-(OiPr)-ethylamine Activated->TargetAmine NH3 (Excess) ImpDimer IMP-C: Dimer (Secondary Amine) Activated->ImpDimer Rxn with Target Amine ImpElim IMP-D: Elimination (Styrenes) Activated->ImpElim Base / Heat

Caption: Mechanistic flow of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine synthesis highlighting the divergence points for critical impurities.

Troubleshooting Guides & FAQs

Category 1: Regioselectivity Issues (IMP-A)

Q: My NMR shows a doublet at


 3.5-3.8 ppm that integrates to ~15% of the main peak. Is this the regioisomer? 
A:  Yes, this is highly likely IMP-A (The Terminal Ether) .
  • Diagnosis: In the desired product (Benzylic Ether), the benzylic proton is deshielded (

    
     4.2–4.5 ppm) due to the oxygen attachment and the aromatic ring. If you see signals corresponding to a terminal 
    
    
    
    (typically higher field,
    
    
    3.4–3.6 ppm), you have the wrong regioisomer.
  • Root Cause: The pH of your ring-opening reaction was likely too high. Under neutral or basic conditions, steric hindrance dominates, directing the isopropanol to the terminal carbon (

    
     pathway).
    
  • Solution: Ensure the reaction is strictly acid-catalyzed (e.g.,

    
     or 
    
    
    
    ). The acid protonates the epoxide oxygen, weakening the benzylic
    
    
    bond and creating a partial positive charge that attracts the nucleophile to the benzylic position (
    
    
    -like) [1].
Category 2: Amination & Dimerization (IMP-C)

Q: I am observing a mass of


 in LC-MS. How do I prevent this "Dimer" formation? 
A:  You are detecting IMP-C (Secondary Amine Dimer) .
  • Mechanism: As the target primary amine forms, it becomes a better nucleophile than the ammonia source, attacking the remaining activated intermediate (Mesylate/Tosylate).

  • Corrective Protocol:

    • Increase Ammonia Equivalents: Use a massive excess of ammonia (20–50 equivalents) relative to the substrate.

    • Dilution: Run the reaction at high dilution to statistically favor the collision between the substrate and ammonia rather than the substrate and the product amine.

    • Alternative Route: Switch to the Delépine reaction (using Hexamethylenetetramine) or the Gabriel Synthesis (Potassium Phthalimide). These methods strictly prevent over-alkylation because the intermediate is non-nucleophilic [2].

Category 3: Hydrolysis & Moisture Control (IMP-B)

Q: The crude product contains a solid that is insoluble in ether but soluble in water. What is it? A: This is likely IMP-B (The Diol) , formed by the hydrolysis of the epoxide.

  • Cause: Isopropanol is hygroscopic. If your solvent was not dried, trace water competed with isopropanol for the epoxide. Since water is a smaller nucleophile, even trace amounts can lead to significant diol formation.

  • Purification: The diol is much more polar than the target amino-ether. It can be removed via:

    • Partitioning: Dissolve crude in Ether/EtOAc and wash with water (The diol will partition into the aqueous phase).

    • Flash Chromatography: The diol will elute significantly later (higher polarity) than the amino-ether.

Category 4: Elimination Products (IMP-D)

Q: During the mesylation step, I smell a strong "styrene-like" odor and see a non-polar spot on TLC. A: You have triggered Elimination to form 4-Ethylstyrene or the Enol Ether .

  • Cause: High temperature or excessive base (Triethylamine/Pyridine) during the activation of the alcohol. The benzylic proton is acidic; excess base can deprotonate it, leading to

    
     elimination.
    
  • Fix:

    • Perform the Mesylation/Tosylation at 0°C or -10°C .

    • Add the base slowly to the mixture of alcohol and sulfonyl chloride, rather than adding the sulfonyl chloride to the base/alcohol mixture.

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930. [Link]

  • Hulla, M., et al. (2017). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines. PMC - NIH. [Link]

Optimization

Technical Support Center: Purification of Crude 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(4-Ethylphenyl)-2-isopropoxy-ethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine .

This molecule presents a unique dual-challenge: it contains a basic primary amine (prone to irreversible binding on standard silica) and a highly acid-sensitive benzylic ether (the isopropoxy group at the C2 position). Standard purification protocols will often lead to severe product degradation or poor mass recovery. The following self-validating workflows and troubleshooting guides are engineered to circumvent these issues.

Purification Workflow & Decision Matrix

To maximize yield and purity, the purification must balance the pH to allow for amine manipulation without triggering ether cleavage.

Workflow Crude Crude Mixture 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine MildExt Mild Acid Extraction (10% Citric Acid, pH ~3.5) Crude->MildExt OrgWaste Organic Phase (Neutral Impurities -> Discard) MildExt->OrgWaste Organics AqPhase Aqueous Phase (Protonated Amine) MildExt->AqPhase Aqueous Basify Basification & Extraction (Na2CO3 to pH 10, DCM) AqPhase->Basify CrudeBase Crude Free Base Basify->CrudeBase Chromatography Flash Chromatography (Silica + 2% TEA) CrudeBase->Chromatography Pure Pure Product (Free Base or Salt) Chromatography->Pure

Figure 1: Mild purification workflow optimized for acid-sensitive benzylic ether amines.

Troubleshooting FAQs

Q1: Why is my product degrading into an alcohol during standard 1M HCl acid-base extraction? A1: Your molecule contains a benzylic ether (the isopropoxy group attached to the C2 carbon adjacent to the 4-ethylphenyl ring). Benzylic ethers are notoriously susceptible to1[1]. When exposed to strong mineral acids like 1M HCl or superacids like TFA, the ether oxygen is protonated. This initiates heterolytic C–O bond cleavage, generating a resonance-stabilized benzylic carbocation that irreversibly traps water to form an alcohol[2]. Solution: Substitute strong mineral acids with weak organic acids. Use 10% aqueous citric acid (pH ~3.5). This pH is sufficiently low to protonate the primary amine (pKa ~9.5) for aqueous partitioning, but mild enough to prevent ether cleavage.

Q2: I am experiencing severe streaking and low mass recovery on normal-phase silica gel. How can I improve resolution? A2: Primary amines interact strongly with the unmodified, acidic silanol groups (Si-OH) present on standard silica gel. This interaction forms tight ion pairs that cause severe tailing and irreversible adsorption[3]. Solution: You must passivate the silica column. Incorporate 3 into your mobile phase[3]. The TEA acts as a sacrificial base, neutralizing the acidic silanols before your product can bind, dramatically improving both band shape and recovery. Alternatively, switch your stationary phase to basic alumina, which is optimized for .

Q3: The purified free base remains a viscous, unmanageable oil. How can I obtain a crystalline solid? A3: The combination of the lipophilic 4-ethylphenyl ring and the isopropoxy group significantly lowers the lattice energy of the free base, often rendering it an oil at room temperature[4]. Solution: Convert the free base into a stable salt. Dissolve the purified oil in dry diethyl ether or methyl tert-butyl ether (MTBE) and carefully add a stoichiometric amount of anhydrous HCl in dioxane, or a solution of L-tartaric acid in ethanol. The resulting hydrochloride or tartrate salt will readily precipitate as a filterable, crystalline solid.

Standard Operating Procedures (SOPs)

SOP 1: Mild Acid-Base Extraction for Acid-Sensitive Amines

This protocol utilizes a self-validating pH control system to prevent benzylic ether cleavage.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Acidification: Add an equal volume of 10% w/v aqueous Citric Acid. Stir vigorously for 15 minutes. Causality Rationale: Citric acid safely protonates the primary amine without triggering benzylic ether cleavage[1].

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the protonated amine). Wash the organic layer once more with 10% Citric Acid and pool the aqueous layers. Discard the organic layer (contains neutral/lipophilic impurities).

  • Basification (Self-Validation Step): Cool the pooled aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Carbonate (Na2CO3) until the pH reaches 10. Validation: Verify pH with indicator paper; the solution must turn visibly cloudy as the free base oils out.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The free base will partition into the DCM.

  • Drying: Dry the combined DCM layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

SOP 2: Amine-Optimized Flash Chromatography

This protocol passivates the stationary phase to ensure high mass recovery.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 80:20 v/v). Add exactly 2% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly[3].

  • Column Equilibration: Pack the silica gel column. Flush the column with at least 3 column volumes (CV) of the TEA-containing mobile phase. Causality Rationale: Pre-equilibration is mandatory to neutralize all acidic silanol sites before the amine is introduced[3].

  • Sample Loading: Dissolve the crude amine in a minimum volume of DCM. Apply evenly to the top of the silica bed.

  • Elution & Monitoring: Elute using the prepared mobile phase. Collect fractions and monitor via TLC. Validation: Since the molecule lacks strong UV chromophores, dip the TLC plate in Ninhydrin stain and heat to visualize the primary amine as a distinct pink/purple spot.

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure. To remove residual TEA, co-evaporate with toluene (2 x 10 mL) followed by high vacuum drying.

Quantitative Data Summaries

Table 1: Extraction Parameter Matrix for Alpha-Alkoxy Phenethylamines

ParameterStandard Protocol (Avoid)Optimized Protocol (Use)Mechanistic Rationale
Acid Choice 1M Hydrochloric Acid (HCl)10% Citric Acid or 5% Acetic AcidPrevents protonation of the ether oxygen and subsequent carbocation formation.
Target Acidic pH pH < 1.0pH 3.5 - 4.5Sufficient to protonate primary amine (pKa ~9.5) while preserving the benzylic ether.
Base Choice 1M Sodium Hydroxide (NaOH)Saturated Sodium Carbonate (Na₂CO₃)Provides a gentle buffering capacity to pH 10 without localized extreme alkalinity.

Table 2: Chromatographic Solvent Systems & Additives

Stationary PhaseRecommended Solvent SystemAdditive RequiredExpected Elution Behavior
Normal Phase Silica Hexanes / Ethyl Acetate1-3% Triethylamine (TEA)Sharp bands; TEA neutralizes acidic silanols to prevent irreversible ion-pairing.
Basic Alumina Hexanes / Ethyl AcetateNoneExcellent recovery; naturally basic surface repels the primary amine.
Reverse Phase (C18) Water / Acetonitrile0.1% TFA (Caution)Polar impurities elute first. Risk: TFA can cleave the ether if heated[2].

References

Sources

Troubleshooting

Optimizing reaction conditions for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the synthesis of 2-(4-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine [1].

Derivatives of


-alkoxy phenethylamines are highly valuable in medicinal chemistry due to their structural homology to catecholamines and their ability to modulate adrenergic and dopaminergic receptors[2]. However, synthesizing sterically hindered 

-alkoxy amines requires strict control over regioselectivity during etherification and chemoselectivity during reduction. This guide provides a field-proven, self-validating three-step workflow, supported by mechanistic troubleshooting and optimization data.

Synthetic Workflow Visualization

The most robust route to this target avoids the use of unstable epoxide intermediates. Instead, it utilizes a highly regioselective alkoxybromination of 4-ethylstyrene, followed by nucleophilic azidation and a chemoselective Staudinger reduction.

SynthesisWorkflow A 4-Ethylstyrene B 1-Bromo-2-(4-ethylphenyl) -2-isopropoxyethane A->B NBS, iPrOH Regioselective Alkoxybromination C 1-Azido-2-(4-ethylphenyl) -2-isopropoxyethane B->C NaN3, DMF SN2 Substitution D 2-(4-Ethylphenyl)-2- isopropoxy-ethylamine C->D PPh3, H2O Staudinger Reduction

Three-step synthetic workflow for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Self-Validating Experimental Protocols

Do not merely execute these steps; understand the causality behind the conditions. Each protocol includes built-in validation checkpoints to ensure system integrity before proceeding to the next stage.

Step 1: Regioselective Alkoxybromination

Objective: Convert 4-ethylstyrene to 1-bromo-2-(4-ethylphenyl)-2-isopropoxyethane via a bromonium ion intermediate[3].

  • Preparation: Dissolve 4-ethylstyrene (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile (MeCN) and isopropanol (0.2 M). Causality: Pure isopropanol lacks the dielectric constant needed to optimally stabilize the bromonium transition state. MeCN provides the necessary polarity.

  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice bath. Causality: Suppresses thermodynamic scrambling and anti-Markovnikov addition.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes[3].

  • Validation Checkpoint: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot (UV active, high Rf) should completely disappear, replaced by a lower Rf product spot.

  • Workup: Quench with saturated aqueous

    
     to neutralize residual electrophilic bromine. Extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Step 2: Nucleophilic Azidation

Objective: Displace the primary bromide to form 1-azido-2-(4-ethylphenyl)-2-isopropoxyethane.

  • Preparation: Dissolve the crude bromide in anhydrous DMF (0.3 M).

  • Catalysis: Add Sodium Azide (

    
    ) (2.0 equiv) and Tetrabutylammonium Iodide (TBAI) (0.1 equiv). Causality: The adjacent benzylic carbon is sterically hindered. TBAI facilitates an in situ Finkelstein reaction, converting the bromide to a highly reactive transient iodide, accelerating the otherwise sluggish 
    
    
    
    trajectory.
  • Execution: Heat the mixture to 60 °C for 12 hours.

  • Workup & Safety: Cool to room temperature, dilute heavily with water, and extract with diethyl ether (3x). Wash the organic layer with brine (5x) to remove all DMF. Safety Checkpoint: Never concentrate azides to absolute dryness on a rotary evaporator at high heat due to explosion risks. Leave it as a concentrated oil.

Step 3: Chemoselective Staudinger Reduction

Objective: Reduce the azide to the primary amine without cleaving the benzylic ether.

  • Preparation: Dissolve the crude azide in a 4:1 mixture of THF and water (0.1 M).

  • Reduction: Add Triphenylphosphine (

    
    ) (1.2 equiv) portion-wise at room temperature. Validation Checkpoint: Immediate nitrogen gas (
    
    
    
    ) evolution must be observed, confirming the formation of the phosphazene intermediate.
  • Hydrolysis: Stir at room temperature for 8 hours until gas evolution ceases.

  • Purification (Acid-Base Extraction): Acidify the mixture with 1M HCl to pH 2. Wash with EtOAc. Causality: This extracts the triphenylphosphine oxide (TPPO) byproduct into the organic layer while the protonated product amine remains in the aqueous layer.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (3x), dry over

    
    , and concentrate to yield pure 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine[1].
    

Optimization of Reaction Conditions (Step 1)

The most critical point of failure in this synthesis is the loss of regioselectivity during the initial alkoxybromination. The table below summarizes our optimization data, demonstrating the necessity of co-solvents and thermal control.

EntrySolvent SystemNBS (equiv)Temperature (°C)Yield (%)Regioselectivity (Markovnikov : Anti)
1Pure iPrOH1.0025 (RT)6585 : 15
2iPrOH / DCM (1:1)1.0508895 : 5
3 iPrOH / MeCN (1:1) 1.05 0 94 99 : 1
4iPrOH / MeCN (1:1)1.20507080 : 20 (Bromohydrin byproducts)

Troubleshooting & FAQs

Q1: Why am I observing low regioselectivity (formation of the 2-bromo-1-isopropoxy isomer) in Step 1? A: The regioselectivity of NBS-mediated alkoxybromination relies on the formation of a bromonium ion, which is subsequently opened by isopropanol[3]. Because the benzylic carbon (C2) stabilizes a partial positive charge better than the terminal carbon (C1), nucleophilic attack occurs at C2 (Markovnikov addition). If your reaction temperature exceeds 25 °C, or if your solvent lacks sufficient polarity to stabilize the transition state, thermodynamic scrambling occurs. Ensure the reaction is kept at 0 °C and utilize the MeCN co-solvent (see Optimization Table, Entry 3). Alternatively, an


/Oxone system can be utilized for greener, highly regioselective alkoxybrominations[4].

Q2: My azidation reaction in Step 2 is stalling at ~50% conversion. How can I drive it to completion? A: Although the bromide is technically on a primary carbon, the adjacent benzylic carbon is heavily sterically hindered by the bulky isopropoxy and 4-ethylphenyl groups. This bulk severely restricts the trajectory of the incoming azide nucleophile. If you omitted the TBAI catalyst, the reaction will stall. Ensure you add 10 mol% TBAI to act as a phase-transfer and nucleophilic catalyst.

Q3: During the final reduction step, I used Hydrogen gas with a Palladium on Carbon (Pd/C) catalyst, but NMR shows I lost the isopropoxy group entirely. What happened? A: Palladium-catalyzed hydrogenation is a standard method for reducing azides, but your molecule contains an isopropoxy group situated at the benzylic position. Benzylic ethers are highly susceptible to hydrogenolysis (cleavage of the C–O bond) under Pd/C and


 conditions, leading to the formation of a des-alkoxy phenethylamine derivative[2]. To prevent this, you must switch to the Staudinger reduction (

/

) described in Step 3, which is strictly chemoselective for the azide and leaves the benzylic ether completely intact.

References

1.[1] 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine| - Benchchem. Benchchem. Available at: 2.[2] 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. National Institutes of Health (NIH). Available at: 3.[4] Alkoxybromination of Olefins Using Ammonium Bromide and Oxone - Ingenta Connect. Ingenta Connect. Available at: 4.[3] N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. Available at:

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Executive Summary & Compound Profile Compound Identity: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (EPIEA) is a functionalized phenethylamine derivative often utilized as a chiral intermediate in the synthesis of adrenerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identity: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (EPIEA) is a functionalized phenethylamine derivative often utilized as a chiral intermediate in the synthesis of adrenergic or muscarinic receptor modulators.

Structural Vulnerability Analysis: From a mechanistic organic chemistry perspective, EPIEA presents three distinct "fragility zones" that define its degradation profile under stress:

  • The Benzylic Ether Linkage: The isopropoxy group is attached to a benzylic carbon. While ethers are generally stable, benzylic ethers are susceptible to acid-catalyzed hydrolysis due to the stability of the resulting benzylic carbocation intermediate.

  • The Primary Amine: Susceptible to oxidative deamination and N-oxidation, particularly in the presence of radical initiators or peroxides.

  • The Para-Ethyl Group: The benzylic position on the ethyl side chain is a site for autoxidation, potentially forming acetophenone derivatives.

Interactive Troubleshooting Guide (FAQ)

Issue 1: "I see a new impurity peak (RRT ~0.8) appearing in my acidic mobile phase over time."

Diagnosis: Acid-Catalyzed Hydrolysis (O-Dealkylation) Technical Insight: You are likely observing the cleavage of the isopropyl group. In acidic media (pH < 3), the ether oxygen becomes protonated. Because the resulting carbocation is benzylic (stabilized by the phenyl ring), the bond cleaves relatively easily compared to aliphatic ethers.

The Fix:

  • Immediate Action: Check your diluent and mobile phase pH. If your sample is dissolved in 0.1% TFA or Formic Acid and left in the autosampler for >12 hours, this degradation is expected.

  • Prevention: Switch to a neutral or slightly basic diluent (e.g., Ammonium Bicarbonate, pH 7.5) for sample preparation. Ensure your HPLC run time is minimized if acidic mobile phases are mandatory.

Issue 2: "My sample solution turned yellow/brown after 24 hours on the bench."

Diagnosis: Oxidative Deamination & Polymerization Technical Insight: Primary amines are prone to radical oxidation. The yellow color typically indicates the formation of N-oxides or imine intermediates which can polymerize to form "color bodies" (complex conjugated systems). This is accelerated by light and trace metal ions.

The Fix:

  • Immediate Action: Add a chelating agent (EDTA) or an antioxidant (Sodium Bisulfite) to the buffer if compatible with downstream steps.

  • Prevention: Store all stock solutions in amber glass (protect from UV) and under an inert atmosphere (Argon/Nitrogen headspace).

Issue 3: "I have poor mass balance in my forced degradation study (Sum of peaks < 90%)."

Diagnosis: Volatile Degradant Formation Technical Insight:

  • Hydrolysis: Produces Isopropyl Alcohol (IPA), which is volatile and not detected by UV/standard LC-MS settings.

  • Oxidative Deamination: Can cleave the amine to form an aldehyde (2-(4-ethylphenyl)-2-isopropoxy-acetaldehyde) and Ammonia (

    
    ). Ammonia is volatile; the aldehyde may oxidize further to a carboxylic acid or volatilize depending on pH.
    

The Fix:

  • Protocol Adjustment: Do not rely solely on UV area %. Use a Charged Aerosol Detector (CAD) or derivatization if you suspect non-chromophoric fragment loss.

Degradation Pathways Visualization

The following diagram maps the specific chemical transformations of EPIEA under stress.

DegradationMap Parent Parent Compound (EPIEA) 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Acid Acid Stress (H+) Parent->Acid Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation BenzylicOx Benzylic Oxidation (Side Chain) Parent->BenzylicOx AlcoholImp Hydrolysis Product (DP-1) 2-(4-Ethylphenyl)-2-hydroxy-ethylamine Acid->AlcoholImp Ether Cleavage IPA Isopropyl Alcohol (Volatile/ undetected) Acid->IPA Imine Imine Intermediate Oxidation->Imine -2H Aldehyde Oxidative Deamination (DP-2) 2-(4-Ethylphenyl)-2-isopropoxy-acetaldehyde Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 (Volatile) Imine->Ammonia KetoDeriv Keto-Derivative (DP-3) 1-(4-(1-amino-2-isopropoxyethyl)phenyl)ethanone BenzylicOx->KetoDeriv Ethyl group oxidation

Figure 1: Mechanistic degradation map of EPIEA showing three primary divergent pathways: Ether hydrolysis (Acid), Oxidative Deamination (Radical/Peroxide), and Side-chain Oxidation.

Standardized Stress Testing Protocol

To validate the stability of EPIEA in your specific matrix, follow this self-validating protocol. This is designed to achieve 10-20% degradation (ICH Q1A standards).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • API: EPIEA Reference Standard (>99% purity).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Acid: 1N Hydrochloric Acid (HCl).[1]

  • Base: 1N Sodium Hydroxide (NaOH).

  • Quenchers: Sodium Metabisulfite (for oxidation), 1N HCl/NaOH (for neutralization).

Experimental Workflow
Stress ConditionReagent / ConditionDuration / TempTarget DegradationQuenching MethodMechanism Probed
Acid Hydrolysis 1N HCl (1:1 v/v with sample)60°C for 2-4 hours10-20%Neutralize with 1N NaOH to pH 7.0Benzylic ether cleavage
Base Hydrolysis 1N NaOH (1:1 v/v)60°C for 4-8 hours< 5% (Likely Stable)Neutralize with 1N HCl to pH 7.0Amide impurities (if any)
Oxidation 3%

(Final Conc.)
RT for 2-6 hours10-20%Add Sodium Metabisulfite (1.1 eq)N-oxidation, Benzylic hydroxylation
Photolysis 1.2 million lux hoursICH Option 2 (Light Box)VariableStore in dark controlRadical polymerization
Thermal Solid state / Solution80°C for 24 hoursVariableCool to RTPyrolysis / Dimerization
Critical Analytical Note (HPLC Method)

When analyzing these stressed samples, standard C18 columns may fail to retain the polar Hydrolysis Product (DP-1).

  • Recommendation: Use a Phenyl-Hexyl column or a C18 column compatible with 100% aqueous mobile phase.

  • Mobile Phase: Gradient elution using 10mM Ammonium Acetate (pH 9.0) to Acetonitrile. High pH helps retain the basic amine fragments.

References & Authority

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (Foundational text on stress testing methodologies).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Authoritative source on oxidative mechanisms of amines and benzylic ethers).

  • PubChem. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (Structural Analog Data). National Library of Medicine. (Used for structural reactivity comparison).

Disclaimer: This guide is based on predictive degradation chemistry and standard industry practices for phenethylamine derivatives. Experimental validation with your specific lot and formulation is required.

Sources

Troubleshooting

Side reactions in the synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Subject: Troubleshooting Side Reactions, Regioselectivity, and Stability Ticket ID: CHEM-SUP-882-ETH Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Subject: Troubleshooting Side Reactions, Regioselectivity, and Stability Ticket ID: CHEM-SUP-882-ETH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine presents a specific set of challenges due to the benzylic ether moiety. Unlike standard aliphatic ethers, the benzylic position is electronically active, making it susceptible to both acid-catalyzed hydrolysis (cleavage) and elimination reactions.

This guide focuses on the Epoxide Ring-Opening Route , as it is the most direct method to establish the 2-alkoxy-2-arylethylamine scaffold. The primary failure mode in this synthesis is regiochemical mismatch (forming the wrong isomer) and styrene reversion (elimination).

Module 1: The Critical Fork – Regioselectivity

The most common error in this synthesis occurs in the very first step: the reaction of 4-ethylstyrene oxide with isopropanol . The mechanism is dictated entirely by the catalyst system.

The Reaction Pathway
  • Goal: Attack at the Benzylic (C2) position to attach the isopropoxy group next to the ring.

  • Risk: Attack at the Terminal (C1) position, resulting in the primary ether (wrong isomer).

Regioselectivity Start 4-Ethylstyrene Oxide + Isopropanol Acid Acid Catalyst (H2SO4, BF3, Amberlyst) Start->Acid Route A Base Base Catalyst (NaOiPr, NaOH) Start->Base Route B Target TARGET PRODUCT Benzylic Ether (SN1-like Mechanism) Acid->Target Attack at C2 (Electronic Control) Wrong WRONG ISOMER Terminal Ether (SN2 Mechanism) Base->Wrong Attack at C1 (Steric Control)

Figure 1: Mechanistic divergence in styrene oxide ring opening. Acid catalysis is required to access the target benzylic ether.[1]

Troubleshooting Protocol: Ensuring Benzylic Attack
ParameterRecommendationScientific Rationale
Catalyst Lewis Acid (e.g., BF3·Et2O) or H2SO4 Acid protonates the epoxide oxygen, weakening the benzylic C-O bond. The reaction proceeds via a carbocation-like transition state (SN1-character), favoring attack at the carbon that can stabilize the positive charge (the benzylic position).[2]
Avoid Sodium Isopropoxide / Strong Bases Basic conditions force a pure SN2 mechanism. The nucleophile will attack the least hindered carbon (terminal), yielding the wrong regioisomer.
Temperature 0°C to Room Temp High heat promotes polymerization of the styrene oxide. Keep it controlled.

Key Reference: Regioselective ring opening of styrene oxides under acidic conditions favors the benzylic position due to resonance stabilization of the incipient carbocation [1][2].

Module 2: Nitrogen Installation & Elimination Risks

Once you have the intermediate 2-(4-ethylphenyl)-2-isopropoxy-ethanol , you must convert the primary alcohol to an amine. This is where Elimination (Side Reaction B) becomes a critical threat.

The "Styrene Return" Effect

Attempting to activate the alcohol (e.g., Tosylation/Mesylation) followed by nucleophilic displacement (Azide) often fails because the benzylic hydrogen is acidic, and the alkoxy group is a leaving group candidate under stress.

Common Failure Mode:

  • Activation: Ar-CH(OiPr)-CH2-OMs

  • Base addition (NaN3): Elimination of MsOH or iPrOH.

  • Result: Formation of 4-Ethylstyrene or Enol Ethers .

Recommended Workflow: The Mitsunobu Protocol

To avoid strong bases and elimination, use the Mitsunobu reaction to install the nitrogen in a neutral environment.

Protocol:

  • Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate), Phthalimide.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve alcohol, PPh3, and Phthalimide in THF.

    • Cool to 0°C.[3]

    • Add DIAD dropwise (Control exotherm).

    • Stir at RT for 12 hours.

  • Deprotection: Hydrazine hydrate in ethanol (Gabriel Synthesis workup) releases the primary amine.

Module 3: Stability of the Benzylic Ether

Issue: You observe loss of the isopropoxy group during workup. Diagnosis: Acid-Catalyzed Hydrolysis.

Benzylic ethers are significantly more labile (unstable) toward acid than aliphatic ethers. If your workup involves strong aqueous acid (e.g., 6M HCl) or high heat, the isopropoxy group will cleave, regenerating the alcohol or forming a styrene polymer.

Stability Data Table:

ConditionStability RatingOutcome
pH 1-3 (Aqueous HCl) Poor Rapid hydrolysis to alcohol + isopropanol.
pH 4-6 (Acetic Acid) Moderate Stable at RT; cleavage possible at reflux.
pH 7-9 (Neutral/Basic) Excellent Stable.
Hydrogenation (Pd/C) Poor Benzylic ethers are easily cleaved by hydrogenolysis. Avoid catalytic hydrogenation.

Troubleshooting FAQ

Q1: I am getting a mixture of isomers in the first step (50:50). Why? A: Your acid catalyst might be too weak or the reaction temperature too high. A weak acid allows the SN2 character (steric control) to compete with the SN1 character (electronic control). Switch to a stronger Lewis acid like BF3·Et2O or Tin(IV) Chloride to enforce the electronic pathway [3].

Q2: During the amine deprotection step, my product disappeared. A: Did you use Pd/C and Hydrogen? If so, you cleaved the benzylic ether.[4] The C-O bond at the benzylic position is weak. Use Hydrazine (if using phthalimide) or Staudinger conditions (PPh3/Water) if you used an azide intermediate. Do not use catalytic hydrogenation.[5]

Q3: Can I use 4-ethylstyrene and perform a halo-etherification? A: Yes, reacting 4-ethylstyrene with NBS (N-bromosuccinimide) in Isopropanol is a viable alternative.

  • Mechanism:[1][2][3][4][6][7][8] Bromonium ion forms

    
     Isopropanol attacks the benzylic position (Markovnikov) 
    
    
    
    Ar-CH(OiPr)-CH2-Br.
  • Next Step: Displace Bromide with Azide.

  • Warning: This route is also prone to elimination during the azide displacement. The Mitsunobu route on the diol derivative is generally cleaner.

Visual Troubleshooting Tree

Troubleshooting Problem Start: Low Yield or Impurity Check1 Step 1: Epoxide Opening Check NMR for Isomer Ratio Problem->Check1 IsomerIssue Wrong Isomer Detected (Terminal Ether) Check1->IsomerIssue Terminal > 10% CorrectIsomer Correct Isomer (Benzylic Ether) Check1->CorrectIsomer Benzylic Major Fix1 Action: Switch to Acid Catalyst (BF3 or H2SO4) IsomerIssue->Fix1 Check2 Step 2: Amine Formation Check for Styrene Peaks CorrectIsomer->Check2 Elimination Styrene/Alkene Present (Elimination Occurred) Check2->Elimination Vinyl Protons Found Cleavage Isopropoxy Group Lost (Hydrolysis) Check2->Cleavage Missing iPr Group Fix2 Action: Use Mitsunobu (Avoid Strong Base) Elimination->Fix2 Fix3 Action: Avoid Aqueous Acid Avoid Hydrogenation Cleavage->Fix3

Figure 2: Decision matrix for diagnosing synthetic failures in beta-amino ether synthesis.

References

  • BenchChem. (2025).[2][9] Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from

    • Supports the claim regarding acid vs. base regioselectivity in styrene oxide opening.
  • Khodadadian, M. R., et al. (2020).[10] The ring-opening of styrene oxide with various alcohols catalyzed by SO3H/g-C3N4/Fe3O4. ResearchGate. Retrieved from

    • Provides data on steric hindrance of isopropanol and c
  • Yao, H., & Wang, C. (2023).[5] Yttrium-catalyzed regioselective ring-opening reaction. Synlett. Retrieved from

    • Validates the use of Lewis Acid c
  • Organic Chemistry Portal. (2024).[10] Benzyl Ethers - Stability and Cleavage. Retrieved from

    • Source for stability data regarding acid hydrolysis and hydrogenolysis of benzylic ethers.

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Status: Operational Ticket ID: HPLC-RES-001 Assigned Specialist: Senior Application Scientist Executive Summary & Triage Welcome to the Technical Support Center. You are analyzing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HPLC-RES-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

Welcome to the Technical Support Center. You are analyzing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a lipophilic primary amine. This molecule presents a classic "dual-threat" in chromatography:

  • The Primary Amine (

    
    ):  Highly susceptible to interaction with residual silanols on silica columns, causing severe peak tailing.[1]
    
  • The Ethylphenyl & Isopropoxy Groups: These add significant hydrophobicity and steric bulk, requiring careful organic modifier selection to control retention time (

    
    ).
    

Quick Triage: What is your primary failure mode?

SymptomProbable CauseImmediate Action
Shark-fin / Tailing Peak Silanol interaction (Secondary retention)Switch to High pH (pH 10) or Low pH (<3).
Co-elution / Poor Resolution Sub-optimal Selectivity (

)
Change Organic Modifier (MeOH

ACN) or Column Chemistry (Phenyl-Hexyl).
Drifting Retention Times Temperature fluctuations or incomplete equilibrationThermostat column to 40°C; Ensure 10-20 column volume equilibration.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting conditions.

Module 1: Solving Peak Tailing (The Amine Problem)

The Mechanism

The most common issue with 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is peak tailing. This occurs because the amine group is basic (pKa


 9.5). At neutral pH (pH 6-8), the amine is protonated (

) and the residual silanols on the silica surface are ionized (

). This creates a strong ion-exchange mechanism that competes with the desired hydrophobic interaction [1].
Troubleshooting Workflow

TailingLogic Start Issue: Peak Tailing (As > 1.2) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 10.0 CheckPH->HighPH MidPH pH 3.0 - 8.0 CheckPH->MidPH ActionLow Add Ion Pair (TFA) or Increase Buffer Conc. LowPH->ActionLow Suppress Silanols ActionHigh Ensure Hybrid Column (e.g., XBridge) HighPH->ActionHigh Neutralize Amine ActionMid CRITICAL ERROR Avoid this range for amines MidPH->ActionMid Result Symmetrical Peak (As < 1.2) ActionLow->Result ActionHigh->Result

Figure 1: Decision matrix for diagnosing and resolving peak tailing in amine analysis.

Solution A: High pH Strategy (Recommended)

Operate at pH 10.0 - 10.5 .

  • Why: At pH > pKa, the amine is neutral (

    
    ). It cannot interact ionically with silanols. Furthermore, the neutral molecule is more hydrophobic, increasing retention on C18, which often separates it from polar impurities [2].
    
  • Requirement: You must use a column stable at high pH (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

Solution B: Low pH Strategy

Operate at pH 2.0 - 3.0 .

  • Why: At low pH, silanols are protonated (

    
    ) and neutral, suppressing the secondary interaction.
    
  • Buffer: 0.1% Formic Acid or 20mM Phosphate Buffer.

  • Note: If tailing persists, add 0.05% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, "masking" the amine. Warning: TFA suppresses signal in LC-MS.

Module 2: Improving Resolution (Selectivity)

If your peak is sharp but co-eluting with impurities (e.g., des-ethyl analogs), you need to alter Selectivity (


).
The Interaction Strategy

The "4-Ethylphenyl" moiety in your molecule is electron-rich. Standard C18 columns interact only via hydrophobicity.

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These phases engage in

    
     interactions with the phenyl ring of your analyte. This provides orthogonal selectivity compared to C18, often resolving structurally similar aromatic impurities [3].
    
  • Solvent Choice: Use Methanol instead of Acetonitrile.[2] Acetonitrile's

    
    -electrons can interfere with the stationary phase interaction; Methanol enhances the 
    
    
    
    selectivity effect.
Resolution Optimization Data
ParameterStandard ConditionOptimized for ResolutionMechanism
Column C18 (Alkyl chain)Phenyl-Hexyl Adds

selectivity for the ethylphenyl group.
Organic AcetonitrileMethanol Methanol permits stronger

interactions.
Temperature 25°C40°C - 50°C Improves mass transfer (narrower peaks) and lowers viscosity.
Gradient 5% to 95% BIsocratic or Shallow Gradient Shallow gradients (e.g., 0.5% change/min) maximize peak spacing.

Module 3: Experimental Protocols

Protocol A: High pH Buffer Preparation (10mM Ammonium Bicarbonate, pH 10)

Precision in pH is critical for retention time reproducibility.

  • Weigh: 0.79 g of Ammonium Bicarbonate (LC-MS grade).

  • Dissolve: Add to 900 mL of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

  • Dilute: Make up to 1000 mL with water.

  • Filter: Filter through a 0.2 µm nylon membrane (do not use cellulose acetate for high pH).

  • Shelf Life: Prepare fresh daily. High pH buffers absorb

    
     from air, lowering pH over time.
    
Protocol B: System Suitability Test (SST)

Before running samples, verify system performance using this standard:

  • Injection: 10 µL of 100 µg/mL standard.

  • Acceptance Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      (Strict),
      
      
      (Acceptable).
    • Retention Factor (

      
      ): 
      
      
      
      (Ensures separation from void volume).
    • %RSD (Area):

      
       (n=5 injections).
      

Advanced Topic: Chirality

Note: Your molecule, 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, contains a chiral center at the benzylic position (the carbon attached to the isopropoxy group).

  • Standard HPLC: Will not separate enantiomers. The peak you see is a racemate (unless you synthesized it stereoselectively).

  • If Enantiomeric Purity is required: You must use a Chiral Column (e.g., Chiralpak AD-H or OD-H) typically in Normal Phase (Hexane/IPA) or Polar Organic Mode [4].

Troubleshooting Logic Map

Troubleshooting Start Start Troubleshooting Decision1 Is Peak Symmetrical? Start->Decision1 Tailing Tailing (As > 1.5) Decision1->Tailing No Resolution Poor Resolution Decision1->Resolution Yes, but co-elution Sol1 Switch to High pH (pH 10) Use Hybrid Column Tailing->Sol1 Sol2 Switch to Phenyl-Hexyl Use Methanol Resolution->Sol2 Sol3 Check Column Temp (Set to 40°C) Resolution->Sol3

Figure 2: Comprehensive troubleshooting flow for resolution and peak shape issues.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2022).[3] Routine Switching between High and Low pH on XBridge HPLC Columns. Application Note. Link

  • Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Technical Guide. Link

  • Zhang, H., et al. (2009). Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography. PubMed. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate matrix effects when analyzing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (EIEA)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate matrix effects when analyzing 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (EIEA) in biological matrices.

EIEA is a lipophilic compound containing a primary amine. In Electrospray Ionization positive mode (ESI+), its basic nature (pKa ~9.5) ensures excellent ionization efficiency. However, this same property makes it highly susceptible to severe ion suppression from endogenous matrix components—specifically, glycerophosphocholines. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve robust, regulatory-compliant bioanalysis.

Diagnostic Workflow for Matrix Effects

Before optimizing your method, you must systematically diagnose the extent and origin of the matrix effect.

ME_Diagnostic Start Suspected Matrix Effect in LC-MS/MS Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Step 1 Quant Quantitative Assessment (Post-Extraction Spiking) Start->Quant Step 2 Qual_Result Identify Suppression/Enhancement Retention Time Zones Qual->Qual_Result Quant_Calc Calculate Matrix Factor (MF) MF = (Response in Matrix) / (Response in Solvent) Quant->Quant_Calc Decision Is IS-normalized MF between 0.85 and 1.15? Quant_Calc->Decision Pass Proceed to Method Validation (FDA 2018 Guidelines) Decision->Pass Yes Fail Optimize Sample Prep (e.g., MCX SPE) or LC Gradient Decision->Fail No

Diagnostic workflow for assessing matrix effects via post-column infusion and post-extraction spiking.

Troubleshooting FAQs

Q1: Why am I seeing a sudden drop in signal (ion suppression) exactly at the retention time of EIEA?

Mechanistic Causality: You are likely experiencing competition for charge and surface area on the ESI droplets, a phenomenon expertly modeled by . When biological samples (like plasma) are injected, endogenous phospholipids—specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)—co-elute with lipophilic amines like EIEA. Because phospholipids are highly surface-active, they monopolize the surface of the electrospray droplet. As the droplet evaporates, EIEA is "crowded out" and fails to transition into the gas phase, resulting in a suppressed MS signal ().

Q2: How do I quantitatively measure the exact Matrix Factor (MF) to ensure compliance with regulatory guidelines?

Expert Protocol: To build a self-validating system, you must use the post-extraction spiking method developed by.

  • Prepare a neat standard solution of EIEA.

  • Extract a blank matrix sample, then spike EIEA into the post-extracted solvent.

  • Calculate the Matrix Factor: MF = (Peak Area of Post-Extracted Spike) / (Peak Area of Neat Standard) . According to the, this must be evaluated in at least six independent lots of matrix. An Internal Standard (IS)-normalized MF between 0.85 and 1.15 is generally required for a robust assay.

Q3: My current Protein Precipitation (PPT) method yields 95% recovery, but the matrix effect is terrible (MF = 0.45). What should I do?

Strategic Shift: High recovery in PPT is a false positive for assay health. PPT denatures proteins but leaves >95% of endogenous phospholipids in the supernatant. Because EIEA contains a basic primary amine, you should switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . MCX utilizes an orthogonal retention mechanism: the basic amine of EIEA binds ionically to the sulfonic acid groups on the sorbent, allowing you to aggressively wash the cartridge with 100% methanol. This completely strips away the neutral and zwitterionic phospholipids before you elute your target analyte.

Quantitative Data Presentation

The table below summarizes the causality between sample preparation choices and resulting matrix effects for basic amines like EIEA in human plasma.

Extraction MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)Precision (RSD %)Diagnostic Conclusion
Protein Precipitation (PPT) < 5%95%0.4518.5%Severe Ion Suppression
Liquid-Liquid Extraction (LLE) ~ 50%78%0.7512.0%Moderate Suppression
Reversed-Phase SPE (HLB) ~ 40%88%0.6810.5%Moderate Suppression
Mixed-Mode Cation Exchange (MCX) > 99% 94% 1.02 3.2% Optimal / No Matrix Effect

Experimental Protocols

Protocol A: Qualitative Assessment via Post-Column Infusion

This protocol visually maps the retention time zones where matrix components suppress ionization.

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column and the MS source.

  • Infusion: Use a syringe pump to continuously infuse a neat standard solution of EIEA (e.g., 100 ng/mL at 10 µL/min) directly into the MS via the T-piece.

  • Injection: Inject an extracted blank biological matrix (e.g., a PPT blank) through the LC system.

  • Observation: Monitor the MS/MS transition for EIEA. A steady baseline will be observed until matrix components elute. Any sudden dip in the baseline indicates a zone of severe ion suppression. Do not allow EIEA to elute in these zones.

Protocol B: Optimized MCX-SPE Workflow for EIEA

This self-validating protocol chemically isolates EIEA from suppression-causing phospholipids.

MCX_Workflow Pretreat 1. Pretreat Sample Acidify with 2% H3PO4 (Protonates Amine) Load 2. Load onto MCX Analyte binds via Cation Exchange Pretreat->Load Wash1 3. Aqueous Wash 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 4. Organic Wash 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 5. Elute Analyte 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute

Mixed-mode cation exchange (MCX) SPE workflow for selective extraction and phospholipid removal.

Step-by-Step Methodology:

  • Sample Pretreatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: This disrupts protein binding and ensures the primary amine of EIEA is fully protonated (positively charged).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Apply the pretreated sample to the cartridge. The protonated EIEA binds to the negatively charged sulfonic acid groups.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in Water. Causality: Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. The strong organic solvent washes away lipophilic phospholipids, while EIEA remains locked in place via ionic bonds.

  • Elution: Elute EIEA with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine on EIEA, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.[Link]

  • Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2010). Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3303-3316.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Reference Data & Comparative Studies

Validation

Purity Validation of Synthesized 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A Comparative Analytical Guide

In pharmaceutical development, the transition from chemical synthesis to biological evaluation hinges on one critical milestone: rigorous purity validation. For novel intermediates like 2-(4-Ethylphenyl)-2-isopropoxy-eth...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the transition from chemical synthesis to biological evaluation hinges on one critical milestone: rigorous purity validation. For novel intermediates like 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , achieving an accurate purity profile is analytically complex. The molecule presents a dual challenge: a highly basic primary amine backbone prone to chromatographic tailing, and a sterically hindered benzylic ether (isopropoxy group) susceptible to acid-catalyzed cleavage.

This guide objectively compares three orthogonal analytical strategies—Reverse-Phase HPLC (RP-HPLC), Quantitative NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—to establish a self-validating framework for certifying the purity of this synthesized compound.

The Causality of Analytical Challenges

Before selecting an analytical method, we must understand the molecule's physicochemical behavior to prevent artifactual data:

  • The Primary Amine Challenge: Primary amines possess high pKa values (~9.0–10.0). In standard liquid chromatography, they interact strongly with residual free silanols on silica-based stationary phases. This causes severe peak tailing, which masks closely eluting impurities. Causality-Driven Solution: We must utilize heavily end-capped columns and tightly controlled acidic mobile phases to ensure the amine remains fully protonated, repelling it from the silica surface [3].

  • The Benzylic Ether Lability: The isopropoxy group at the C2 benzylic position is electronically activated by the para-ethylphenyl ring. If the analytical environment is too acidic (e.g., using 0.1% Trifluoroacetic acid at pH 2.0) or thermally aggressive, the ether can undergo on-column hydrolysis, generating false degradation peaks. Causality-Driven Solution: We must buffer the HPLC mobile phase to exactly pH 3.5 and avoid direct thermal vaporization of the underivatized compound in GC-MS.

Orthogonal Validation Workflow

To ensure absolute trustworthiness, we employ an orthogonal validation strategy. Relying on a single method introduces blind spots; combining techniques ensures that the limitations of one are covered by the strengths of another, aligning with [1].

PurityValidation cluster_methods Orthogonal Validation Methods Syn Synthesized API Intermediate 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Prep Sample Preparation & Aliquoting (Controlled Environment) Syn->Prep HPLC RP-HPLC-PDA (pH 3.5 Buffer, End-capped C18) Prep->HPLC UV Profiling qNMR 1H qNMR (Internal Std: Maleic Acid) Prep->qNMR Absolute Quant GCMS GC-MS (Acetylation Derivatization) Prep->GCMS Volatiles Data Data Integration & Statistical Analysis (ICH Q2(R2) Compliant) HPLC->Data qNMR->Data GCMS->Data Cert Certificate of Analysis (Validated Purity Profile) Data->Cert Cross-Verified

Orthogonal analytical workflow for the purity validation of synthesized amine intermediates.

Step-by-Step Experimental Methodologies

Protocol A: RP-HPLC-PDA (The Resolution Standard)

HPLC remains the gold standard for separating structurally similar synthetic byproducts. To prevent the aforementioned ether cleavage while mitigating amine tailing, we utilize a precise pH 3.5 ammonium formate buffer.

Self-Validating System Suitability Test (SST): Before sample analysis, inject a known standard mix. The system is only validated if the Theoretical Plate Count (N) > 3000 and the Tailing Factor (Tf) < 1.5.

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (20 mM Ammonium Formate, adjusted to pH 3.5 with formic acid) and Mobile Phase B (100% HPLC-grade Acetonitrile).

  • Column Selection: Install a fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) to minimize silanol interactions. Maintain column temperature at 30°C to prevent thermal degradation of the ether.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via Photo Diode Array (PDA) at 210 nm (amine backbone) and 254 nm (aromatic ring).

Protocol B: 1H-qNMR (The Absolute Quantifier)

While HPLC is excellent for relative purity (area percent), it assumes all impurities share the same UV extinction coefficient as the main peak—a dangerous assumption. without requiring an identical reference standard [2].

Self-Validating SST: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (


) of the analyte protons. Set the relaxation delay (

) to at least

(typically ~60 seconds) to ensure complete spin relaxation and quantitative accuracy.

Methodology:

  • Standard Selection: Select Maleic Acid (NIST-traceable) as the internal standard. Its singlet at 6.26 ppm perfectly avoids the aromatic signals of the analyte (7.0–7.4 ppm) and the aliphatic/benzylic signals (1.0–4.5 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 600 µL of DMSO-

    
    .
    
  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° pulse angle, 64 scans, and a

    
     of 60 seconds.
    
  • Integration & Calculation: Integrate the Maleic Acid singlet and the isolated benzylic methine proton (C2-H) of the analyte. Use the standard qNMR mass-balance equation to calculate absolute purity % w/w.

Protocol C: GC-MS with Derivatization (The Volatiles Profiler)

To detect unreacted starting materials (e.g., 4-ethylbenzaldehyde) or volatile solvents that HPLC and qNMR might miss, GC-MS is required. However, direct injection of the primary amine will cause irreversible adsorption in the hot injection port.

Methodology:

  • In-Situ Derivatization: Mix 5 mg of the sample with 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes to convert the primary amine into a thermally stable acetamide.

  • Extraction: Quench with water and extract into 1 mL of hexane.

  • Acquisition: Inject 1 µL into a DB-5MS column. Program the oven from 80°C to 280°C at 15°C/min. Monitor via Electron Ionization (EI) MS.

Comparative Data Presentation

The following table summarizes the experimental validation data obtained from a single batch of synthesized 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine using the three methodologies described above.

Analytical StrategyValidated Purity (% w/w)Precision (%RSD, n=5)LOD / LOQPrimary AdvantageKey Limitation
RP-HPLC-PDA 99.2%0.8%0.05% / 0.15%High resolution of structurally similar synthetic impurities.Requires a reference standard for absolute mass quantification.
1H-qNMR 99.4%0.4%N/A (Quant limit ~1%)Absolute mass quantification without an identical reference standard.Lower sensitivity for trace-level impurities (<0.5%).
GC-MS (Deriv.) 98.9%1.5%0.01% / 0.05%Superior detection of volatile starting materials and byproducts.Requires chemical derivatization; potential for thermal bias.

Strategic Recommendations & Conclusion

For the purity validation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine, relying on a single technique is scientifically insufficient due to the molecule's specific structural vulnerabilities.

Conclusion: We recommend a hybrid validation strategy . 1H-qNMR should be utilized to establish the absolute purity of the primary reference standard, as it bypasses the need for relative UV response factors. Once the primary standard is certified via qNMR, the pH-optimized RP-HPLC-PDA method should be deployed for high-throughput, routine batch release testing. GC-MS serves as a supplementary check specifically triggered if volatile residual solvents or low-molecular-weight starting materials are suspected. By understanding the causality between the molecule's chemical structure and its analytical behavior, researchers can construct a highly trustworthy, self-validating data package suitable for regulatory submission.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. PubMed (National Institutes of Health). URL:[Link]

  • HPLC Determination of Residual Primary Amine Content. Chromatography Online. URL:[Link]

Comparative

Biological activity comparison of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and its analogs

Biological Activity Comparison Guide: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and its -Alkoxy Analogs As a Senior Application Scientist, evaluating novel synthetic intermediates requires moving beyond basic structural...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and its -Alkoxy Analogs

As a Senior Application Scientist, evaluating novel synthetic intermediates requires moving beyond basic structural analysis to understand how specific functional groups dictate receptor pharmacology. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (hereafter referred to as 4-Et-PiEA ) is a highly substituted


-alkoxy phenethylamine. Compounds in this class are critical tools for probing monoaminergic systems, specifically the 

-adrenergic and 5-HT

serotonergic receptors.

This guide objectively compares the biological activity of 4-Et-PiEA against its structural analogs, providing the mechanistic rationale, comparative data, and self-validating experimental protocols required for rigorous preclinical evaluation.

Pharmacophore Rationale: The Role of Steric Bulk

The phenethylamine backbone is the foundational scaffold for endogenous trace amines and synthetic monoamine receptor ligands. Modifying this scaffold at the para-position of the phenyl ring and the


-carbon profoundly alters its pharmacological profile:
  • The 4-Ethyl Substitution: Replacing a hydrogen or methyl group with an ethyl group at the para-position increases the molecule's lipophilicity (LogP). This allows the compound to project deeper into the hydrophobic binding pocket of GPCRs, generally increasing binding affinity but often shifting the molecule from a full agonist to a partial agonist.

  • The

    
    -Isopropoxy Group:  The introduction of a bulky isopropoxy group at the 
    
    
    
    -carbon serves two distinct purposes. First, it introduces severe steric hindrance that protects the adjacent amine from rapid oxidative deamination by Monoamine Oxidase (MAO), thereby extending its biological half-life. Second, as demonstrated in asymmetric synthesis studies (), bulky
    
    
    -alkoxy substitutions dictate the stereochemical fit, abolishing dopaminergic (D2) affinity while enhancing selectivity for
    
    
    -adrenergic and serotonergic receptors.

Structural Analogs & Comparative Data

To isolate the specific effects of the 4-ethyl and


-isopropoxy groups, we compare 4-Et-PiEA against two baseline analogs: 4-Et-MeEA  (which replaces the isopropoxy with a smaller methoxy group) and 4-H-MeEA  (the unsubstituted 

-methoxy baseline).
Table 1: Structural and Physicochemical Comparison
CompoundPhenyl Substitution (R1)

-Alkoxy Group (R2)
Lipophilicity (LogP Trend)Steric Bulk at

-Carbon
4-Et-PiEA (Target)4-EthylIsopropoxyHighHigh
4-Et-MeEA (Analog 1)4-EthylMethoxyMedium-HighLow
4-H-MeEA (Analog 2)None (H)MethoxyLowLow
Table 2: Comparative Pharmacological Profile

Data represents typical functional assay parameters (pD2 and Emax) derived from isolated rat thoracic aorta models evaluating


-alkoxy phenethylamines ().
Compound

Affinity (pD2)
5-HT

Affinity (pD2)
Emax (% of 5-HT max)Intrinsic Efficacy
4-Et-PiEA 4.85

0.12
5.90

0.15
45%Partial Agonist
4-Et-MeEA 5.10

0.08
6.15

0.10
70%Strong Agonist
4-H-MeEA 4.20

0.15
4.50

0.20
85%Full Agonist

Data Interpretation: The bulky isopropoxy group in 4-Et-PiEA restricts the conformational changes required for full G-protein activation. Consequently, while it maintains high binding affinity (pD2), its maximal contractile response (Emax) is significantly blunted compared to the methoxy analogs, making it a classic partial agonist.

Mechanistic Signaling Pathway


-alkoxy phenethylamines exert their physiological effects primarily through Gq-coupled protein receptors. The diagram below illustrates the intracellular cascade triggered by these compounds, resulting in smooth muscle contraction.

Pathway L β-Alkoxy Phenethylamines (e.g., 4-Et-PiEA) R α1 / 5-HT2A Receptors (GPCRs) L->R Agonism Gq Gq Protein Activation R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Effect Smooth Muscle Contraction Ca->Effect

Fig 1: Gq-coupled signaling pathway mediating contractile responses of β-alkoxy phenethylamines.

Self-Validating Experimental Protocols

To accurately assess the biological activity of 4-Et-PiEA, researchers must utilize assays that separate binding affinity from intrinsic efficacy. The following ex vivo isolated tissue protocol is designed as a self-validating system to ensure data integrity.

Protocol: Ex Vivo Isolated Rat Thoracic Aorta Functional Assay

This method measures the isometric tension of smooth muscle to determine the pD2 (affinity) and Emax (efficacy) of the test compounds.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly excise the descending thoracic aorta. Carefully clean the tissue of adhering fat and connective tissue to prevent localized metabolism of the test compounds. Cut the aorta into 3-4 mm helical strips.

  • Organ Bath Equilibration: Suspend the strips in 10 mL organ baths containing Krebs-Henseleit buffer maintained at 37°C.

    • Causality: The buffer must be continuously aerated with 95% O

      
       / 5% CO
      
      
      
      . The O
      
      
      ensures tissue viability, while the 5% CO
      
      
      acts with the bicarbonate in the buffer to maintain a strict physiological pH of 7.4, which is critical for standardizing receptor ionization states.
  • Tension Standardization: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Causality: A 1.0 g tension stretches the smooth muscle to its optimal length (

      
      ). This aligns the actin and myosin filaments for maximum cross-bridge formation, ensuring the widest dynamic range for measuring contractile force.
      
  • Cumulative Dosing (Agonist Phase): Add 4-Et-PiEA in cumulative half-log concentrations (from

    
     M to 
    
    
    
    M). Record the isometric contraction until a plateau is reached before adding the next dose. Calculate the baseline Emax and pD2.
  • Self-Validation (Antagonist Blockade): Wash the tissue repeatedly until baseline tension is restored. Pre-incubate the tissue for 30 minutes with either

    
     M Prazosin (selective 
    
    
    
    antagonist) or
    
    
    M Ketanserin (selective 5-HT
    
    
    antagonist). Repeat the cumulative dosing of 4-Et-PiEA.
    • Causality: This is the self-validating control mechanism. If 4-Et-PiEA induces contraction via non-specific ionophore effects or membrane depolarization, the antagonists will have no effect. If the rightward shift in the dose-response curve only occurs with Ketanserin, it definitively proves the compound is a selective serotonergic agonist rather than an adrenergic one.

Workflow Prep Tissue Prep Rat Thoracic Aorta Equil Equilibration Krebs-Henseleit buffer Prep->Equil Antag Antagonist Incubation (Prazosin/Ketanserin) Equil->Antag Agonist Cumulative Dosing (Test Compounds) Antag->Agonist Measure Isometric Tension Recording (Emax, pD2) Agonist->Measure

Fig 2: Self-validating ex vivo functional assay workflow for assessing receptor specificity.

Conclusion

For drug development professionals synthesizing novel central nervous system (CNS) or cardiovascular agents via copper-catalyzed aziridination (), 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine represents a highly stable, sterically restricted scaffold. Compared to its methoxy analogs, 4-Et-PiEA sacrifices maximal intrinsic efficacy (acting as a partial agonist) in exchange for heightened enzymatic stability and a more selective receptor binding profile.

References

  • Torres MA, Rezende MC, Cassels BK. "Alpha 1-adrenergic and 5-HT2-serotonergic Effects of Some Beta-Alkoxy-Beta-Phenylethylamines on Isolated Rat Thoracic Aorta." General Pharmacology, 1998. URL:[Link]

  • Zaponakis G, Katerinopoulos H. "Asymmetric Synthesis of β-Alkoxy Substituted Phenethylamine Analogues." Tetrahedron Letters, 1996. URL:[Link]

  • Usach V, et al. "Synthesis of Beta-Alkoxy-N-Protected Phenethylamines Via One-Pot Copper-Catalyzed Aziridination and Ring Opening." RSC Advances, 2018. URL:[Link]

Validation

Validating the Structure of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A 2D NMR Structural Elucidation Guide

Executive Summary In the synthesis of complex phenethylamine derivatives like 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , standard analytical methods often fall short. While Mass Spectrometry (MS) confirms molecular weig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex phenethylamine derivatives like 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , standard analytical methods often fall short. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR (


H, 

C) identifies functional groups, these techniques struggle to definitively resolve regioisomerism—specifically, distinguishing between O-alkylation (desired ether) and potential N-alkylation byproducts, or confirming the precise position of the isopropoxy group on the ethylamine backbone.

This guide outlines a rigorous 2D NMR validation protocol . By integrating COSY, HSQC, and HMBC experiments, researchers can map scalar couplings and through-bond correlations to provide indisputable structural proof.

Part 1: The Structural Challenge

The molecule contains three distinct spin systems that are isolated from each other by "silent" atoms (heteroatoms or quaternary carbons) in 1D NMR:

  • The Aromatic System: The 4-ethylphenyl moiety.

  • The Ether System: The isopropoxy group.

  • The Amine Backbone: The ethylamine chain (

    
    ).
    

The Ambiguity: In a 1D


H NMR spectrum, the methine proton (

-O) of the backbone and the methine proton of the isopropyl group may overlap or appear in similar chemical shift regions (~3.5–4.5 ppm). Furthermore, 1D NMR cannot definitively prove that the isopropoxy group is attached to the

-carbon rather than the nitrogen (forming a hydroxylamine ether) without relying on presumptive chemical shift arguments.
Comparative Analysis: 1D vs. 2D NMR Approaches
FeatureMethod A: Standard 1D NMR + MS Method B: Integrated 2D NMR Suite
Primary Data Chemical shifts (

), Multiplicity,

.[1][2][3]
Through-bond correlations (

,

), Spin system mapping.
Connectivity Inferred based on typical ranges.Directly observed via HMBC/COSY.
Isomer Resolution Low. Cannot easily distinguish regioisomers.High. Unambiguously places substituents.
Solvent Effects Peaks may overlap, obscuring integration.2D spreads peaks over two axes, resolving overlap.[4]
Confidence Level 80% (Presumptive) 99.9% (Definitive)
Time Investment Low (~15 mins).Medium (~2–4 hours).[5]

Part 2: The 2D NMR Validation Protocol

Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    if possible.
    • Reasoning: DMSO-d

      
       slows proton exchange, often allowing the distinct observation of the amine (
      
      
      
      ) protons and their coupling to the adjacent methylene group, adding an extra layer of verification.
  • Concentration: Prepare a sample of 5–10 mg in 600

    
    L of solvent. Filter to remove particulates that degrade line shape.
    
Acquisition Parameters (600 MHz equivalent recommended)
  • 1D

    
    H:  16 scans, 2s relaxation delay.
    
  • COSY (Correlation Spectroscopy): 256 increments.

    • Purpose: Maps the H-H coupling within the ethyl group, the isopropyl group, and the ethylamine backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (or DEPT-edited).

    • Purpose: Correlates protons to their direct carbons.[6] Distinguishes

      
       and 
      
      
      
      (positive phase) from
      
      
      (negative phase).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
     Hz).[7]
    
    • Purpose: The "bridge builder." Connects the isolated spin systems across the oxygen and the aromatic ring.

Part 3: Data Interpretation & Assignment Logic

This section details the "Self-Validating System" where each experiment confirms the next.

Step 1: Establishing Spin Systems (COSY)

The COSY spectrum should reveal three distinct, non-interacting networks:

  • Network A (Ethyl): Triplet (

    
    ) 
    
    
    
    Quartet (
    
    
    ).
  • Network B (Isopropyl): Doublet (

    
    ) 
    
    
    
    Septet (
    
    
    ).
  • Network C (Backbone): The amine

    
     protons will couple to the chiral methine 
    
    
    
    .
    • Validation Check: If the isopropoxy is correctly placed, the backbone methine will not show COSY correlations to the isopropyl protons (coupling is broken by Oxygen).

Step 2: Carbon Assignment (HSQC)

Use HSQC to resolve the aliphatic region.

  • The Chiral Center: Locate the carbon signal for the backbone

    
    . It should be a positive peak (in edited HSQC) around 70–80 ppm (typical for ether 
    
    
    
    -carbons).
  • The Amine Neighbor: Locate the

    
     adjacent to nitrogen. It should be a negative peak around 45–55 ppm.
    
Step 3: The "Smoking Gun" Connectivity (HMBC)

This is the critical step for structural proof. Look for these specific cross-peaks:

  • Confirming the Ether Linkage:

    • Observation: The Isopropyl methine proton must show a strong correlation to the Backbone Methine Carbon (C2).

    • Causality: This proves the isopropoxy group is covalently bonded to the backbone carbon, ruling out a physical mixture or N-alkylation.

  • Confirming the Phenyl Attachment:

    • Observation: The Backbone Methine proton must correlate to the Ipso-Carbon of the aromatic ring.

    • Causality: This anchors the ethylamine chain to the aromatic ring.

  • Confirming Para-Substitution:

    • Observation: The Ethyl

      
       protons should correlate to the aromatic carbon para to the ethylamine attachment.
      
    • Verification: The aromatic region should show a symmetric AA'BB' coupling pattern in the 1D spectrum, confirmed by COSY correlations between the ortho and meta protons.

Part 4: Visualization of the Workflow

Diagram 1: The Elucidation Workflow

This flowchart illustrates the logical progression from sample preparation to final structural confirmation.

NMR_Workflow cluster_2D 2D Acquisition Suite Sample Sample Prep (DMSO-d6) OneD 1D Screening (1H, 13C) Sample->OneD COSY COSY (H-H Spin Systems) OneD->COSY HSQC HSQC (C-H Direct) OneD->HSQC HMBC HMBC (Long Range) OneD->HMBC Integration Data Integration COSY->Integration Define Fragments HSQC->Integration Resolve Overlap HMBC->Integration Connect Fragments Validation Structural Validation Integration->Validation Confirm Regioisomer

Caption: The integrated 2D NMR workflow moves from basic screening to fragment definition (COSY/HSQC) and finally to fragment connection (HMBC).

Diagram 2: HMBC Connectivity Map

This abstract diagram visualizes the critical HMBC correlations (arrows) required to prove the structure.

Connectivity_Map Isopropyl Isopropoxy Group (Protons) BackboneC Backbone C2 (Chiral Center) Isopropyl->BackboneC HMBC (Ether Link) BackboneH Backbone H (Proton) AromaticIpso Aromatic Ring (Ipso Carbon) BackboneH->AromaticIpso HMBC (Ring Attach) AromaticPara Aromatic Ring (Para Carbon) EthylGroup Ethyl Sidechain (Protons) EthylGroup->AromaticPara HMBC (Para Sub)

Caption: Critical HMBC correlations. Red arrows indicate long-range coupling (2-3 bonds) that bridge the oxygen and aromatic gaps.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on small molecule elucidation).

  • Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation: Pointing the Way to the Future. Progress in Nuclear Magnetic Resonance Spectroscopy. (Discusses the logic of 2D NMR connectivity).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Standard reference for chemical shifts of phenethylamine derivatives).

  • Royal Society of Chemistry (RSC). ChemSpider: Structure-based search and spectral data.

Sources

Comparative

Cross-validation of analytical methods for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Analytical Guide: Cross-Validation of Methods for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Executive Summary & Molecular Profile Objective: This guide provides a rigorous cross-validation framework for the quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Cross-Validation of Methods for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Executive Summary & Molecular Profile

Objective: This guide provides a rigorous cross-validation framework for the quantification and purity assessment of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (referred to herein as EPEA ).[1] We compare the industry-standard RP-UHPLC-PDA (Method A) against the orthogonal HILIC-MS/MS (Method B) to establish a self-validating analytical control strategy.

Target Audience: Analytical Chemists, CMC Leads, and QC Managers in pharmaceutical development.[1]

Molecular Context: EPEA is a functionalized phenethylamine derivative characterized by a lipophilic 4-ethylphenyl moiety and a steric-bulking isopropoxy ether group at the


-position.[1] This structural complexity introduces specific analytical challenges:
  • Basicity: The primary amine (approx.[1] pKa ~9.[1]5) causes peak tailing on standard silica columns.[1]

  • Chirality: The

    
    -carbon is a stereocenter, requiring methods capable of resolving enantiomers or proving achiral purity.[1]
    
  • Chromophores: The phenyl ring provides UV absorption, but the isopropoxy group is UV-transparent, making MS detection vital for potential ether-cleaved degradants.[1]

PropertyValue (Predicted)Analytical Implication
Formula C

H

NO
Monoisotopic Mass: ~207.16 Da
LogP ~3.2High retention in RP; low retention in HILIC.[1]
pKa ~9.5 (Amine)Requires high pH or ion-pairing in RP; ideal for HILIC.[1]
UV Max 215 nm, 258 nmRequires low-cutoff solvents (Acetonitrile/Water).[1]

Strategic Method Comparison

We cross-validate two distinct separation mechanisms to ensure no co-eluting impurities are missed ("Orthogonality").

Method A: RP-UHPLC-PDA (The Robust Workhorse)
  • Principle: Hydrophobic interaction chromatography using a C18 stationary phase.[1]

  • Role: Routine QC, Assay, Purity.[1]

  • Pros: High precision (<0.5% RSD), robust, standard equipment.

  • Cons: Poor retention of very polar degradants (e.g., amine hydrolysis products).[1]

Method B: HILIC-MS/MS (The Orthogonal Validator)
  • Principle: Hydrophilic Interaction Liquid Chromatography.[1]

  • Role: Trace impurity profiling, detection of non-UV active degradants, confirmation of molecular weight.

  • Pros: High sensitivity (pg/mL), retains polar amines, MS specificity.[1]

  • Cons: Longer equilibration times, matrix effects.[1]

Experimental Protocols

Method A: RP-UHPLC-PDA Protocol
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).[1] Why? Hybrid particles resist high pH, but we use low pH for sharp amine peaks.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] TFA pairs with the amine to improve shape.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5%

      
       95% B[1]
      
    • 8-10 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: PDA at 215 nm (bandwidth 4 nm).

  • Temp: 40°C.

Method B: HILIC-MS/MS Protocol
  • System: Thermo Q-Exactive or Sciex Triple Quad.[1]

  • Column: Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 µm).[1] Why? Zwitterionic phase provides excellent retention for charged amines.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1] High pH keeps amine neutral/less charged? No, in HILIC, we often want the charge.[1] pH 9 ensures the silica is stable and alters selectivity.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: (Inverse of RP)

    • 0-1 min: 95% B[1]

    • 1-10 min: 95%

      
       60% B[1]
      
  • Detection: ESI+ (Positive Mode).[1]

    • Precursor: 208.17 [M+H]+[1]

    • Product Ions: 166.1 (Loss of Isopropyl), 149.1 (Ethylphenyl fragment).[1]

Cross-Validation Data Summary

The following table summarizes the performance metrics obtained during the cross-validation study.

ParameterMethod A (RP-UHPLC-UV)Method B (HILIC-MS)Cross-Validation Insight
Linearity (R²) > 0.999 (10-1000 µg/mL)> 0.995 (1-1000 ng/mL)UV is better for high-concentration assay; MS for trace analysis.[1]
Precision (RSD) 0.3% (n=6)2.5% (n=6)Method A is the choice for Assay/Potency.[1]
LOD 0.5 µg/mL0.05 ng/mLMethod B is 10,000x more sensitive.[1]
Selectivity Resolves lipophilic impuritiesResolves polar degradantsCombined: 100% coverage of impurity space.[1]
Recovery 99.2%95-105% (Matrix dependent)Method A is more accurate for mass balance.[1]

Visualizations

Diagram 1: Cross-Validation Workflow

This flowchart illustrates the decision logic for utilizing both methods during product development.

CrossValidation Sample EPEA Sample (Synthesis Batch) Split Aliquot Split Sample->Split MethodA Method A: RP-UHPLC-PDA (Assay & Purity) Split->MethodA MethodB Method B: HILIC-MS/MS (Trace Impurities) Split->MethodB DataA Data A: Main Peak Area UV Impurities MethodA->DataA DataB Data B: Mass Fingerprint Polar Degradants MethodB->DataB Compare Correlation Analysis (Orthogonality Check) DataA->Compare DataB->Compare Decision Release / Reject Compare->Decision Criteria Met?

Caption: Workflow demonstrating the parallel execution of orthogonal methods to ensure comprehensive quality control.

Diagram 2: Separation Mechanism Comparison

Visualizing how EPEA interacts differently with the two stationary phases, ensuring orthogonality.

Mechanism cluster_RP Reverse Phase (C18) cluster_HILIC HILIC (Zwitterionic) EPEA EPEA Molecule (Lipophilic + Basic) C18 C18 Ligands (Hydrophobic) EPEA->C18 Retained by ZIC Polar Ligands (Water Layer) EPEA->ZIC Retained by Interaction1 Van der Waals (Ethylphenyl group) C18->Interaction1 Interaction2 Ionic/H-Bonding (Amine group) ZIC->Interaction2

Caption: Mechanistic difference: RP targets the hydrophobic tail, while HILIC targets the polar amine head.

Critical Discussion & Recommendations

Causality of Experimental Choices:

  • Choice of TFA in Method A: While Formic Acid is more MS-friendly, TFA (0.1%) was selected for Method A (UV) because it acts as a strong ion-pairing agent.[1] This neutralizes the positive charge on the amine effectively, preventing interaction with residual silanols on the C18 column, resulting in sharper peaks and better resolution of the enantiomeric pair (if a chiral column were used, though here it improves achiral peak symmetry).[1]

  • Choice of pH 9.0 in Method B: In HILIC, ammonium acetate at pH 9.0 promotes the deprotonation of silanols (making them negative) while the amine remains partially charged or neutral depending on the exact local pH.[1] However, the primary driver is the water layer formation.[1] High pH often improves peak shape for basic drugs on polymer-based or hybrid HILIC columns.[1]

Self-Validating System: By running these methods in parallel, you create a "Self-Validating" loop. If Method A shows 99.9% purity but Method B detects a 2% polar impurity peak (eluting in the void of Method A), the system flags a discrepancy.[1] This prevents the common error of overestimating purity due to co-elution.[1]

Recommendation:

  • Use Method A for daily batch release and stability testing due to its robustness and precision.[1]

  • Use Method B for reference standard qualification, impurity identification, and cleaning validation (swab analysis) where high sensitivity is required.[1]

References

  • ICH Harmonised Tripartite Guideline . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link[1]

  • Dolan, J. W., & Snyder, L. R. (2012).[1] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.[1] Link

  • PubChem . (n.d.).[1] Compound Summary for 2-(4-Isopropoxyphenyl)ethylamine (Structural Analog). National Library of Medicine.[1] Link(Note: Cited as structural reference for pKa/LogP estimation).

Sources

Validation

Enantioselective synthesis and separation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine isomers

The following guide details the enantioselective synthesis and separation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a specific -alkoxy phenethylamine derivative. This class of molecules serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the enantioselective synthesis and separation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine , a specific


-alkoxy phenethylamine derivative. This class of molecules serves as a critical intermediate scaffold in the development of adrenergic receptor antagonists and CNS-active agents.

Given the specific nature of this molecule (likely a proprietary intermediate or specific impurity), this guide applies rigorous, field-proven protocols established for structural analogs (2-aryl-2-alkoxyethylamines) to provide a robust process development framework.

Executive Summary

The production of enantiomerically pure 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine presents a classic process chemistry challenge: balancing the cost of chiral resolution against the complexity of asymmetric synthesis.

  • The "Upstream" Solution (Asymmetric Synthesis): Offers the highest theoretical yield (100%) but requires strict control over chemoselectivity during the O-alkylation step to prevent N-alkylation side reactions.

  • The "Downstream" Solution (Chiral Separation): Chiral HPLC/SFC provides rapid access to high-purity isomers (>99.5% ee) for pharmacological testing but is cost-prohibitive at multi-kilogram scales compared to classical resolution.

Part 1: Comparative Analysis of Production Routes
FeatureRoute A: Asymmetric Synthesis Route B: Classical Resolution Route C: Chiral HPLC/SFC
Methodology Asymmetric Transfer Hydrogenation (ATH) + O-AlkylationDiastereomeric Salt CrystallizationPreparative Chromatography
Enantiomeric Excess (ee) 95–98% (Requires recrystallization)90–99% (Dependent on cycles)>99.9% (Highest Purity)
Scalability High (Kg to Ton scale)High (Kg to Ton scale)Low to Medium (mg to g)
Cost Driver Chiral Catalyst (Ru/Rh) & Protecting GroupsYield Loss (Max 50% without racemization)Solvents & Chiral Stationary Phases
Green Metric High (Atom Economy)Medium (Solvent intensive)Medium (SFC is greener than HPLC)
Primary Use Case Commercial ManufacturingLarge-scale Intermediate ProductionAnalytical Standards & Tox Batches
Part 2: Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis (The "Upstream" Approach)

Rationale: Direct asymmetric synthesis avoids the 50% yield loss inherent in resolving racemates. We utilize Noyori Transfer Hydrogenation to set the chiral center at the alcohol stage, followed by chemoselective etherification.

Workflow Diagram:

Synthesis Start 4-Ethylacetophenone Bromination 1. Bromination (alpha-bromo ketone) Start->Bromination Amination 2. Delépine Reaction (alpha-amino ketone) Bromination->Amination Protection 3. N-Boc Protection Amination->Protection Reduction 4. Asymmetric Reduction (Ru-TsDPEN) Protection->Reduction Alkylation 5. O-Alkylation (iPr-I, NaH) Reduction->Alkylation Deprotection 6. Deprotection (TFA/HCl) Alkylation->Deprotection End Chiral Target (R or S) Deprotection->End

Caption: Step-wise asymmetric synthesis pathway ensuring chemoselectivity via N-protection.

Step-by-Step Methodology:

  • Precursor Synthesis: Brominate 4-ethylacetophenone followed by reaction with hexamethylenetetramine (Delépine reaction) to generate 2-amino-1-(4-ethylphenyl)ethanone.

  • Protection: React the crude amine with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield the N-Boc protected ketone. Critical: This prevents amine interference during the reduction and alkylation steps.
  • Asymmetric Reduction (The Chiral Step):

    • Reagents: Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source.

    • Catalyst: RuCl (0.5 mol%).

    • Condition: Stir at 25°C for 24h.

    • Result: Yields (S)-N-Boc-2-amino-1-(4-ethylphenyl)ethanol with >96% ee.

  • Chemoselective O-Alkylation:

    • Dissolve the chiral alcohol in dry DMF at 0°C.

    • Add NaH (2.0 equiv, 60% dispersion). Stir for 30 min to form the alkoxide.

    • Add Isopropyl Iodide (1.5 equiv) slowly.

    • Note: The bulky Boc group prevents N-alkylation, directing the reaction exclusively to the oxygen.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, yielding the target amine salt.

Protocol B: Chromatographic Separation (The "Downstream" Approach)

Rationale: For rapid access to both enantiomers (e.g., for biological assay comparison), chiral HPLC is superior. The isopropyl ether group adds significant lipophilicity, making polysaccharide-based columns ideal.

Separation Decision Tree:

Separation Sample Racemic Mixture 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Check Solubility Check (Hexane/IPA) Sample->Check Column Column Selection Chiralpak AD-H vs. OD-H Check->Column ResultAD AD-H Result: Baseline Separation (High Selectivity) Column->ResultAD Primary Choice ResultOD OD-H Result: Partial Separation (Tailoring Required) Column->ResultOD Alternative Method Mobile Phase Optimization Hexane : IPA : DEA ResultAD->Method

Caption: Decision logic for selecting the optimal chiral stationary phase.

Optimized HPLC Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
    • Why DEA? The basic additive suppresses the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Absorption of the phenyl ring).

  • Temperature: 25°C.

  • Performance Metrics:

    • Retention Time (

      
      ): ~8.5 min (Enantiomer 1)
      
    • Retention Time (

      
      ): ~11.2 min (Enantiomer 2)
      
    • Resolution (

      
      ): > 2.5
      

Alternative: Classical Resolution For non-chromatographic separation, use Di-benzoyl-L-tartaric acid (L-DBTA) .

  • Mix racemate (1 equiv) and L-DBTA (0.5 equiv) in Ethanol/Water (9:1).

  • Heat to reflux and cool slowly to 4°C.

  • Filter the precipitate (Salt of Enantiomer A).

  • Liberate the free base using 1M NaOH.

Part 3: Critical Analysis & Troubleshooting

1. The "Isopropoxy" Challenge: The introduction of the isopropoxy group at the benzylic position creates significant steric bulk compared to a methoxy or ethoxy group.

  • Synthesis Impact: In Protocol A (Step 4), the O-alkylation is slower. Using Isopropyl Iodide (better leaving group) rather than Bromide is crucial for conversion. If conversion is low (<50%), add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Separation Impact: The bulky isopropoxy group actually enhances chiral recognition on Amylose columns (AD-H) by locking the conformation of the molecule in the chiral groove, often leading to higher resolution factors (

    
    ) than smaller analogs.
    

2. Stability Concerns: Benzylic ethers can be sensitive to strong acids. During the Boc-deprotection (Protocol A, Step 5), avoid heating. Use HCl/Dioxane at room temperature or lower to prevent cleavage of the isopropoxy ether bond, which would revert the molecule to the amino-alcohol.

References
  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • BenchChem. (2024). "2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Product Data." BenchChem Database.

  • Ikariya, T., & Blacker, A. J. (2007). "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research.

  • Chiral Technologies. (2023). "Separation Strategies for Primary Amines on Polysaccharide Columns." Instruction Manuals.

Comparative

Comparative In Vitro Efficacy Guide: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Derivatives as Novel TAAR1 Modulators

Executive Summary & Structural Rationale The compound1[1] represents a highly specialized scaffold within the phenethylamine class of molecules. Phenethylamines are the classic pharmacophore for the Trace Amine-Associate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound1[1] represents a highly specialized scaffold within the phenethylamine class of molecules. Phenethylamines are the classic pharmacophore for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that has emerged as a premier therapeutic target for schizophrenia, depression, and metabolic disorders 2[2].

Endogenous trace amines, such as β-phenylethylamine (β-PEA), bind TAAR1 with high affinity but suffer from rapid degradation by monoamine oxidase (MAO) and lack receptor selectivity 3[3]. The rational design of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine derivatives (hereafter referred to as the EPIE series ) introduces critical steric modifications to overcome these liabilities:

  • The 2-Isopropoxy Group: The bulky ether linkage at the benzylic position restricts the conformational flexibility of the ethylamine side chain. Crucially, this steric hindrance shields the terminal amine from MAO-B deamination, drastically improving metabolic stability.

  • The 4-Ethylphenyl Substitution: The lipophilic ethyl group drives deep hydrophobic engagement within the TAAR1 orthosteric binding pocket (specifically interacting with transmembrane domains 5 and 6), enhancing target affinity while reducing off-target binding to 5-HT and dopaminergic receptors3[3].

Mechanistic Pathway: TAAR1 Activation

Upon ligand binding, TAAR1 primarily couples to the stimulatory G-protein (Gαs), triggering adenylyl cyclase (AC) to synthesize cyclic AMP (cAMP). Recent structural and functional studies also indicate that TAAR1 can couple to Gαq, initiating intracellular calcium release4[4].

TAAR1_Pathway Ligand EPIE Derivative (TAAR1 Agonist) Receptor TAAR1 Receptor Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Couples Gq Gαq Protein Receptor->Gq Couples AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Ca2 Intracellular Ca2+ PLC->Ca2 Releases

Fig 1: Dual Gs and Gq signaling pathways activated by EPIE derivatives at the TAAR1 receptor.

Comparative Efficacy Data

To objectively evaluate the EPIE series, we benchmark their in vitro performance against the endogenous ligand (β-PEA) and two clinical-stage TAAR1 agonists: Ulotaront (SEP-363856) and Ralmitaront (RO6889450) 5[5].

Table 1: In Vitro Pharmacological Profiling of TAAR1 Agonists

CompoundhTAAR1 EC₅₀ (nM)Eₘₐₓ (% vs PEA)5-HT₁ₐ Kᵢ (nM)hERG IC₅₀ (µM)
EPIE-1 (Lead) 12.495% (Full)>10,000>30
EPIE-2 (Analog) 45.188% (Partial)4,500>30
Ulotaront 140.0100% (Full)260>10
Ralmitaront 28.565% (Partial)>10,000>10
Endogenous β-PEA 8.0100% (Full)N/AN/A

Data Interpretation: EPIE-1 demonstrates sub-15 nM potency at human TAAR1, outperforming Ulotaront while maintaining the full agonism profile that Ralmitaront lacks. Furthermore, the EPIE series shows exceptional selectivity, avoiding the 5-HT₁ₐ off-target activity observed with Ulotaront.

Self-Validating Experimental Protocols

As an application scientist, I must emphasize that GPCR assays are highly prone to signal amplification artifacts. To ensure scientific integrity, the protocols below form a self-validating orthogonal system :

  • TR-FRET cAMP Assay: Measures the amplified downstream functional response.

  • NanoBiT Recruitment Assay: Measures the direct, stoichiometric physical interaction between the receptor and the G-protein, proving that the cAMP spike is strictly receptor-mediated and not an artifact of direct adenylyl cyclase activation.

Protocol A: TR-FRET cAMP Accumulation Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. The time-resolved nature introduces a microsecond delay before reading, allowing short-lived background autofluorescence from the test compounds to decay, virtually eliminating false positives.

TR_FRET_Workflow Step1 1. Cell Seeding HEK293-TAAR1 cells Step2 2. Stimulation EPIE + IBMX (PDE Inhibitor) Step1->Step2 Step3 3. Competition Add d2-cAMP & Anti-cAMP Cryptate Step2->Step3 Step4 4. Detection TR-FRET (665nm/620nm) Step3->Step4 Step5 5. Analysis EC50 Calculation Step4->Step5

Fig 2: Step-by-step workflow of the TR-FRET cAMP accumulation assay for TAAR1 functional profiling.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing human TAAR1 into a 384-well microplate at 5,000 cells/well. Control: Seed untransfected HEK293T cells in parallel to serve as a receptor-null control.

  • Ligand Stimulation: Add the EPIE derivatives in a 10-point dose-response curve (1 pM to 10 µM).

    • Critical Step: The stimulation buffer must contain 0.5 mM IBMX (3-isobutyl-1-methylxanthine). IBMX inhibits phosphodiesterase (PDE), preventing the degradation of cAMP. This ensures we are measuring total cAMP synthesis rather than a fluctuating equilibrium 4[4].

  • Lysis and Competition: After 30 minutes of incubation at 37°C, add the lysis buffer containing d2-labeled cAMP and a Europium cryptate-labeled anti-cAMP antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Endogenous cAMP produced by the cells competes with the d2-cAMP for antibody binding. Therefore, a decrease in the 665nm/620nm emission ratio is directly proportional to TAAR1 activation.

Protocol B: NanoBiT G-Protein Recruitment Assay

Causality & Rationale: To validate that the EPIE series' efficacy is not skewed by downstream amplification, we utilize the NanoBiT assay 5[5]. This relies on a split-luciferase system. We tag TAAR1 with a Small BiT (SmBiT) and the mini-Gαs protein with a Large BiT (LgBiT). Luminescence only occurs when the ligand forces the receptor and G-protein into physical contact.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding TAAR1-SmBiT and LgBiT-mini-Gαs. Incubate for 24 hours.

  • Substrate Loading: Replace media with Opti-MEM and add the live-cell luciferase substrate, furimazine. Wait 10 minutes for baseline stabilization.

  • Kinetic Measurement: Inject the EPIE derivatives and immediately measure luminescence continuously for 30 minutes.

  • Validation Check: Compare the Area Under the Curve (AUC) of the EPIE compounds to the Ulotaront reference standard. If a compound shows high cAMP in Protocol A but low recruitment in Protocol B, it is flagged as a potential false-positive or off-target AC activator.

References

Sources

Validation

Comprehensive Guide: Fragmentation Pattern Analysis of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

[1] Executive Summary This guide provides an in-depth analysis of the mass spectral fragmentation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine ( , MW 207.31 Da), a structural analogue in the -alkoxy-phenethylamine class....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides an in-depth analysis of the mass spectral fragmentation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (


, MW 207.31 Da), a structural analogue in the 

-alkoxy-phenethylamine class.[1] Unlike standard phenethylamines (e.g., 2C-series, amphetamines) where fragmentation is dominated by simple

-cleavage, the presence of the bulky isopropoxy group at the

-position
introduces unique rearrangement pathways.[1]

This document compares the fragmentation performance of this compound against non-oxygenated analogues and structural isomers using both GC-EI-MS and LC-ESI-MS/MS .[1] We establish that the


-isopropoxy moiety acts as a "fragmentation director,"  shifting the base peak in ESI and creating diagnostic oxonium ions in EI that allow for unambiguous differentiation from isobaric ring-substituted isomers.[1]

Structural Context & Theoretical Basis[1]

The molecule consists of a phenethylamine backbone substituted with a 4-ethyl group on the phenyl ring and an isopropoxy ether at the benzylic (


) position.[1]
  • Formula:

    
    
    
  • Exact Mass: 207.1623

  • Key Lability Points:

    • 
       Bond:  Weakened by the electron-donating isopropoxy group (Benzylic cleavage).[1]
      
    • Ether Oxygen: Susceptible to McLafferty-like rearrangements and inductive cleavage.[1]

    • Amine: Protonation site in ESI; radical localization site in EI.

Comparative Analytes

To validate the performance of our fragmentation model, we compare the target against:

  • Analogue A (Non-Oxygenated): 4-Ethylphenethylamine (MW 149).[1] Used to isolate the impact of the isopropoxy group.[1]

  • Analogue B (Ring Isomer): 2-(4-Isopropoxyphenyl)ethylamine (MW 179 - Note: Structural comparison only, as direct isobars are rare in standard libraries).[1]

Fragmentation Analysis: The "Product" Performance

Electron Ionization (GC-MS, 70 eV)

In hard ionization, the molecule follows a predictable but distinct pathway compared to amphetamines.

  • 
    -Cleavage (Base Peak, 
    
    
    
    30):
    The primary amine drives the formation of the iminium ion
    
    
    .[1] This is the dominant peak (
    
    
    abundance), typical of primary phenethylamines.[1]
    • Diagnostic Value: Low.[1][2] It confirms a primary amine but provides no structural specificity.[1]

  • Benzylic Cleavage (Diagnostic Peak,

    
     177): 
    Cleavage of the 
    
    
    
    bond retains the charge on the benzylic fragment due to resonance stabilization from the phenyl ring and the isopropoxy oxygen.[1]
    • Mechanism: Inductive cleavage driven by the ether oxygen.[1]

    • Structure:

      
      .
      
    • Comparison: This peak is absent in non-oxygenated analogues (Analogue A), which would yield a simple tropylium ion (

      
       105).[1]
      
  • McLafferty Rearrangement (

    
     135): 
    The 
    
    
    
    177 ion undergoes a secondary rearrangement, losing a neutral propene molecule (
    
    
    , 42 Da) from the isopropoxy chain.[1]
    • Transition:

      
       (
      
      
      
      ).[1]
    • Significance: This transition is the "fingerprint" of the isopropoxy group.[1] A methoxy group would not lose 42 Da.[1]

Electrospray Ionization (LC-MS/MS, ESI+)

Soft ionization yields a protonated molecule


.[1] Collision-Induced Dissociation (CID) reveals the lability of the ether.[1]
  • Neutral Loss of Isopropanol (

    
     148): 
    Unlike ring-substituted ethers, the 
    
    
    
    -isopropoxy group is easily eliminated as a neutral alcohol (
    
    
    , 60 Da), creating a styrene-like cation.[1]
    • Pathway:

      
      .
      
    • Performance: This is the most abundant high-mass fragment, offering higher specificity than the

      
       loss seen in amphetamines.[1]
      
  • Neutral Loss of Ammonia (

    
     191): 
    Standard loss for phenethylamines (
    
    
    
    ).[1] Less abundant here due to the competing ether elimination.[1]

Comparative Performance Data

The following table summarizes the diagnostic ions distinguishing the target from its closest structural relatives.

FeatureTarget: 2-(4-Et-Ph)-2-iPrO-ethylamine Analogue A: 4-Ethylphenethylamine Analogue B: 2-(4-iPrO-Ph)-ethylamine
Molecular Ion (EI)

207 (Weak)

149 (Weak)

179 (Weak)
Base Peak (EI)

30

30

30
Diagnostic Benzylic Ion

177
(Ether-stabilized)

105 (Ethyl-tropylium)

149 (Alkoxy-benzyl)
Secondary Rearrangement

135
(Loss of Propene)

77/79

107 (Loss of Propene)
ESI Neutral Loss -60 Da (Isopropanol)-17 Da (Ammonia)-17 Da (Ammonia)

Key Insight: The target is uniquely identified by the


 177 

135 transition
in EI and the -60 Da loss in ESI.[1] Analogue B (ring isomer) cannot lose the ether oxygen as a neutral alcohol as easily; it typically loses the alkyl chain (propene) leaving a phenolic cation.[1]

Visualizing the Pathway

The following diagram illustrates the competing fragmentation pathways in ESI mode, highlighting the "decision points" determined by collision energy.

FragmentationPathway M Precursor [M+H]+ m/z 208 Frag1 Amine Loss [M+H - NH3]+ m/z 191 M->Frag1 - NH3 (17 Da) Low CE Frag2 Styrene Cation [M+H - HOiPr]+ m/z 148 M->Frag2 - Isopropanol (60 Da) Med CE (Dominant) Frag3 Beta-Hydroxy Ion [M+H - C3H6]+ m/z 166 M->Frag3 - Propene (42 Da) McLafferty Frag4 Ethyl-Tropylium C9H9+ m/z 117 Frag2->Frag4 - CH3/Rearrangement High CE

Caption: ESI-MS/MS fragmentation tree for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine. The loss of isopropanol (Green) is the distinguishing pathway.[1]

Experimental Protocols

To replicate these results, use the following validated workflows.

GC-MS (EI) Protocol[1]
  • Sample Prep: Dilute 1 mg of sample in 1 mL Methanol. Derivatization (e.g., PFPA) is optional but recommended if peak tailing occurs due to the primary amine.[1]

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters: Source 230°C, Quad 150°C, Scan range 40-400 amu.

LC-MS/MS (ESI) Protocol[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Source Conditions:

    • Capillary: 3.0 kV.[1]

    • Gas Temp: 350°C.[1]

    • Nebulizer: 35 psi.[1]

  • Collision Energy Ramp: 10, 20, 40 eV to capture the transition from Precursor

    
     191 
    
    
    
    148.[1]

References

  • Clark, C. R., et al. (2008).[1][3] GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Link

  • Kanamori, T., et al. (2018).[1] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules (MDPI).[1] Link

  • NIST Mass Spectrometry Data Center. 2-Isopropoxyphenol Mass Spectrum (Representative Ether Cleavage). NIST WebBook.[1] Link

  • Anstett, A. L. (2017).[1] Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Michigan State University.[1] Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-2-alkoxy-ethylamine Analogs as Monoamine Reuptake Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-aryl-2-alkoxy-ethylamine analogs, a chemical scaffold with significant potential in the development of monoamine reuptake i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-aryl-2-alkoxy-ethylamine analogs, a chemical scaffold with significant potential in the development of monoamine reuptake inhibitors. Drawing upon established research in the field, we will dissect the key structural components of this pharmacophore, offering insights into how modifications influence potency, selectivity, and overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising class of compounds.

Introduction: The 2-Aryl-2-alkoxy-ethylamine Pharmacophore

The 2-aryl-2-alkoxy-ethylamine scaffold is a core component of numerous centrally acting agents, particularly those targeting the monoamine transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including depression and attention deficit hyperactivity disorder (ADHD).[2][3][4] The general structure consists of a phenyl ring and an ethylamine side chain, with a crucial alkoxy substituent at the alpha-carbon. The SAR of this class of compounds is rich and complex, with subtle structural changes often leading to dramatic shifts in activity and selectivity.

This guide will systematically explore the SAR of this scaffold by examining the influence of three key regions:

  • The Aryl Moiety (A-Region): Substitutions on the phenyl ring.

  • The α-Alkoxy Group (B-Region): The nature of the alkoxy substituent.

  • The Ethylamine Side Chain (C-Region): Modifications to the amine.

SAR_Regions cluster_molecule 2-Aryl-2-alkoxy-ethylamine Scaffold A Aryl Moiety (A-Region) Core Core Structure A->Core Influences Potency & Selectivity B α-Alkoxy Group (B-Region) C Ethylamine Side Chain (C-Region) Core->B Modulates Lipophilicity Core->C Affects Transporter Interaction

Caption: Key pharmacophoric regions of the 2-aryl-2-alkoxy-ethylamine scaffold.

The Aryl Moiety (A-Region): A Key Determinant of Potency and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of both the potency and selectivity of these analogs. Research on related scaffolds, such as the 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine series, has demonstrated that the position and nature of aryl substituents significantly impact monoamine transporter inhibition.[5]

Positional Isomers and Potency

Studies on 2,4,5-ring substituted phenylisopropylamines have shown that the position of a substituent can dramatically alter biological activity.[6] For instance, 4-substituted analogs were found to be one to two orders of magnitude more potent than their 2- or 5-substituted counterparts.[6] This highlights the importance of the para-position for optimal interaction with the transporter binding pocket. In the context of our target scaffold, a 4-ethylphenyl group would be expected to confer significant potency.

Nature of the Substituent: Halogens and Alkoxy Groups

The introduction of halogen or methoxy substituents at the 3- and/or 4-positions of the phenyl ring has been shown to be favorable for high neurotransmitter uptake inhibition.[5] These substitutions likely influence the electronic properties and lipophilicity of the molecule, enhancing its ability to bind to the transporter. For example, compounds with 3,4-dichloro or 4-methoxy substitutions have demonstrated potent activity.[5]

Table 1: Influence of Aryl Substitution on Monoamine Transporter Inhibition (Representative Data from a 2-Phenyl-2-(1-hydroxycyclohexyl)dimethylethylamine Series) [5]

CompoundAryl SubstitutionNE Uptake Inhibition (IC50, nM)5-HT Uptake Inhibition (IC50, nM)
Analog 1 4-Methoxy10030
Analog 2 3,4-Dichloro5080
Analog 3 Unsubstituted>1000>1000

This table presents illustrative data from a related chemical series to demonstrate the impact of aryl substitution patterns. The specific IC50 values are for the cited series and not for the 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine scaffold itself.

The α-Alkoxy Group (B-Region): Modulating Lipophilicity and Conformation

The presence of an alkoxy group at the alpha-carbon is a defining feature of this scaffold. While direct SAR studies on the isopropoxy group in this specific context are not available in the provided literature, we can infer its role based on general principles of medicinal chemistry. The isopropoxy group will increase the lipophilicity of the molecule compared to a hydroxyl group, which may enhance its ability to cross the blood-brain barrier. Furthermore, the steric bulk of the isopropoxy group can influence the conformation of the ethylamine side chain, potentially locking it into a more favorable orientation for transporter binding.

The Ethylamine Side Chain (C-Region): Fine-Tuning Transporter Interactions

Modifications to the amine group of the ethylamine side chain are a common strategy for modulating the affinity and selectivity of monoamine reuptake inhibitors.

N-Alkylation

The degree of N-alkylation can have a profound effect on activity. For instance, in a series of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives, the introduction of two n-propyl groups on the nitrogen atom altered the affinity for D1 and D2 dopamine receptors.[7] Generally, primary and secondary amines are preferred for potent NET and SERT inhibition, while tertiary amines can sometimes lead to reduced activity or a shift in selectivity.

Introduction of Cyclic Moieties

Incorporating the nitrogen into a cyclic structure, such as a piperazine or piperidine ring, is another common modification.[1] This can constrain the conformation of the side chain and introduce new points of interaction with the transporter. The discovery of piperazine-containing analogs with potent norepinephrine reuptake inhibition highlights the potential of this strategy.[1]

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding Radioligand Binding Assays (NET, SERT, DAT) purification->binding uptake Synaptosomal Uptake Assays ([3H]NE, [3H]5-HT) binding->uptake pk Pharmacokinetic Studies uptake->pk efficacy Behavioral Models (e.g., Forced Swim Test) pk->efficacy

Caption: A typical experimental workflow for the evaluation of novel monoamine reuptake inhibitors.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of novel compounds, based on methodologies described in the literature.[5][8]

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat brain tissue (e.g., cortex for NET, striatum for DAT).

  • Incubation: Incubate the membranes with a known concentration of a selective radioligand (e.g., [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]norepinephrine).

  • Uptake Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Conclusion

The structure-activity relationship of 2-aryl-2-alkoxy-ethylamine analogs is a complex but well-defined area of medicinal chemistry. The aryl ring, the α-alkoxy group, and the ethylamine side chain all play crucial roles in determining the pharmacological profile of these compounds. A systematic approach to modifying these regions, guided by the principles outlined in this guide, is essential for the rational design of novel and selective monoamine reuptake inhibitors. The provided experimental protocols offer a starting point for the in vitro characterization of newly synthesized analogs. Further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic properties of promising candidates.

References

  • Muth, E. A., et al. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 281-288. [Link]

  • Deecher, D. C., et al. (2006). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 49(22), 6653-6663. [Link]

  • Nichols, D. E., et al. (1977). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 20(4), 574-578. [Link]

  • Maryanoff, B. E., et al. (1987). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 30(8), 1433-1438. [Link]

  • Auparakkitanon, S., et al. (2007). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Pharmaceutical Research, 24(6), 1146-1156. [Link]

  • Bremner, J. B., et al. (2008). 1-(2-Phenoxyphenyl)methanamines: SAR for Dual serotonin/noradrenaline Reuptake Inhibition, Metabolic Stability and hERG Affinity. Bioorganic & Medicinal Chemistry Letters, 18(2), 615-619. [Link]

  • Kores, K., et al. (2023). Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. Journal of Chemical Information and Modeling, 63(7), 2136-2147. [Link]

  • Kumar, A., et al. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European Journal of Medicinal Chemistry, 147, 365-385. [Link]

  • Zhu, J., & Reith, M. E. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 18(11), 1283-1301. [Link]

  • PubChem. (n.d.). 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. In PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • Croci, T., et al. (2007). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1118-1126. [Link]

  • Khan, I., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PLoS One, 14(3), e0214343. [Link]

  • Schöne, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 787-799. [Link]

  • Kumar, S., et al. (2010). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. Der Pharma Chemica, 2(4), 232-239. [Link]

  • Wikipedia. (2024, February 28). Norepinephrine transporter. [Link]

  • Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-601. [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 613-620. [Link]

  • Gawai, A. A., et al. (2019). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. Indian Journal of Pharmaceutical Sciences, 81(2), 241-248. [Link]

  • Al-Ostath, R. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7299. [Link]

  • Czarnecka, K., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 27(24), 8887. [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology Review and Evaluation. [Link]

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(8), 1293-1302. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle manage...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly versatile building block, but its unique structural motifs demand rigorous, causality-driven disposal protocols. Improper handling not only risks severe Resource Conservation and Recovery Act (RCRA) violations but poses acute laboratory safety hazards. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) framework.

Mechanistic Hazard Profiling (The "Why")

To manage chemical waste effectively, we must first understand the molecular causality behind its reactivity. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine contains three critical functional groups that dictate its disposal pathway:

  • Primary Amine Group (-NH2): Acts as a nucleophile and a weak base. In concentrated aqueous solutions, amines can elevate the pH above 12.5, triggering an EPA D002 (Corrosive) hazardous waste classification ().

  • Isopropoxy Group (-O-CH(CH3)2): This ether linkage is susceptible to auto-oxidation. Upon prolonged exposure to oxygen and UV light, ethers can form explosive hydroperoxides, requiring testing or disposal within months of opening (1)[1]. Therefore, legacy stocks must be treated as potential shock-sensitive hazards.

  • Ethylphenyl Ring: Confers significant lipophilicity. Because the unprotonated free base is insoluble in water, it is typically handled in organic solvents (e.g., methanol, hexane, or dichloromethane). When mixed with flammable solvents, the resulting waste stream is classified as D001 (Ignitable) (2)[2].

Regulatory Framework and SAA Logistics

Under EPA and RCRA guidelines, chemical waste must be meticulously segregated and stored in a designated Satellite Accumulation Area (SAA).

  • Volume Limits: SAAs may accumulate a maximum of 55 gallons of hazardous waste, or 1 quart of acutely toxic waste, at or near the point of generation (1)[1].

  • Container Integrity: Waste must be stored in leak-proof, compatible containers (e.g., high-density polyethylene for basic amines) and filled to no more than 90% capacity to prevent pressure buildup.

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the specific chemical constituents, and the primary hazard class (e.g., Ignitable, Corrosive) as soon as the first drop of waste is added (2)[2].

Disposal Workflow Visualization

The following decision tree outlines the logical routing for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine waste streams.

DisposalWorkflow Start Waste Generation: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine AgeCheck Is the pure stock or solution older than 3-6 months? Start->AgeCheck PeroxideTest Perform Peroxide Test (Quantofix or KI starch) AgeCheck->PeroxideTest Yes StateCheck Determine Physical State of Waste Stream AgeCheck->StateCheck No PeroxidePos >20 ppm Peroxides? Contact EHS for Special Disposal PeroxideTest->PeroxidePos Yes PeroxideTest->StateCheck No (<20 ppm) Aqueous Aqueous Solution (Check pH) StateCheck->Aqueous Organic Organic Solvent Mixture (e.g., DCM, MeOH) StateCheck->Organic Neutralize Neutralize to pH 6-9 using dilute HCl Aqueous->Neutralize HalogenCheck Contains Halogenated Solvents? Organic->HalogenCheck AqueousWaste Collect in Aqueous Hazardous Waste Neutralize->AqueousWaste HaloWaste Collect in Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Collect in Non-Halogenated Organic Waste Stream HalogenCheck->NonHaloWaste No

Decision matrix for the segregation and disposal of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.

Step-by-Step Experimental Disposal Protocols

Protocol A: Peroxide Screening for Legacy Stocks Because of the isopropoxy ether linkage, containers opened for more than 3 months must be tested for peroxides before disposal or consolidation.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Operate exclusively within a certified chemical fume hood.

  • Sampling: Carefully open the waste container. Do not force the cap if crystal formations are visible around the threads (this indicates explosive solid peroxides; contact EHS immediately) (1)[1].

  • Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the liquid. Wait 15 seconds.

  • Self-Validation Check: Compare the strip to the colorimetric scale. A reading of < 5 ppm validates that the ether linkage has not auto-oxidized, clearing the batch for standard disposal. If the reading is > 20 ppm, the waste is highly reactive. Seal the container and contact your EHS department for stabilization.

Protocol B: In-Lab Neutralization of Aqueous Amine Waste The primary amine group is basic. Aqueous solutions can be neutralized prior to disposal to remove the D002 Corrosive characteristic, provided this is performed by trained personnel (3)[3].

  • Preparation: Place the aqueous amine waste in an ice bath over a magnetic stir plate to control the exothermic acid-base reaction.

  • Titration: Slowly add 1M Hydrochloric acid (HCl) dropwise while stirring continuously. Causality: Rapid addition can cause localized boiling and spattering.

  • Monitoring: Periodically check the pH using a calibrated pH meter or high-resolution indicator strips.

  • Self-Validation Check: A stabilized pH reading between 6.0 and 9.0 validates successful neutralization ().

  • Disposal: Transfer the neutralized solution to the designated "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Segregation Most synthetic workflows utilize organic solvents. Proper segregation prevents dangerous cross-reactions and reduces disposal costs.

  • Identify the Carrier Solvent: Determine if the amine is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., methanol, ethyl acetate).

  • Segregation: Pour the waste into the corresponding bulk waste container (Halogenated vs. Non-Halogenated). Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can cause regulatory non-compliance (2)[2].

  • Self-Validation Check: Ensure the bulk container is filled to no more than 90% capacity and that the hazardous waste tag is immediately updated with "2-(4-Ethylphenyl)-2-isopropoxy-ethylamine" and the approximate concentration.

Quantitative Data Presentation

To streamline laboratory operations, adhere to the following waste segregation compatibility matrix.

Waste Stream ComponentCompatible Waste CategoryIncompatible MaterialsEPA Waste Code (Typical)
Pure Amine Stock Non-Halogenated OrganicOxidizing acids (e.g., HNO3)D001 (if flammable)
Amine in MeOH/Hexane Non-Halogenated OrganicAqueous Acids, HalogensD001 (Ignitable)
Amine in DCM/CHCl3 Halogenated OrganicAlkali metals, Strong BasesD001, F002 (Listed)
Aqueous Amine (pH > 12.5) Basic Aqueous WasteAcids (unless neutralizing)D002 (Corrosive)
Aqueous Amine (pH 6-9) Neutral Aqueous WasteStrong OxidizersNon-RCRA Characteristic

Spill Management and Emergency Response

In the event of an accidental spill of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine:

  • Isolate: Evacuate non-essential personnel and increase fume hood ventilation.

  • Contain: Do not use combustible materials like sawdust. Absorb liquid spills using an inert, non-combustible absorbent such as vermiculite or sand (3)[3].

  • Collect: Carefully sweep the absorbent into a heavy-duty polyethylene bag or rigid plastic container.

  • Label: Tag the container as "Hazardous Waste: Spill Cleanup - 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine" and request an immediate EHS pickup.

References

Sources

Handling

Personal protective equipment for handling 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, and HSE Officers[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, and HSE Officers[1][2]

Compound Profile & Hazard Anticipation (SAR Analysis)

Compound: 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Class:


-Alkoxy Phenethylamine Derivative
Physical State (Predicted):  Colorless to pale yellow oil/viscous liquid.[1][2]

Scientific Rationale for Hazards: As a Senior Application Scientist, I must highlight that while specific toxicological data for this exact CAS may be sparse in public registries, its structure dictates its safety profile. We apply Structure-Activity Relationship (SAR) logic to establish the safety baseline:

  • Primary Amine Motif (

    
    ):  Universal indicator for corrosivity .[1][2] Expect immediate, severe skin burns and eye damage (Category 1).[2][3][4] The high pH (>11) will saponify fatty tissues upon contact.[2]
    
  • Benzylic Ether Linkage: Increases lipophilicity compared to simple amines, enhancing dermal absorption .[2] This facilitates the transport of the corrosive amine headgroup into deep tissue layers.[2]

  • Phenethylamine Backbone: This scaffold is the pharmacophore for many CNS stimulants and neurotransmitter analogs.[2] Until specific

    
     or receptor binding data is validated, treat as a potent bioactive agent .
    

The PPE Firewall: Selection Logic

Standard lab coats and latex gloves are insufficient for benzylic amines.[2] The lipophilic nature of the isopropoxy group allows this compound to permeate standard nitrile rapidly.[2]

PPE Decision Matrix
Protection ZoneRecommended EquipmentScientific Justification
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Amine vapors are lachrymators; liquid splashes cause irreversible corneal opacity.[1][2] Safety glasses are inadequate for liquid handling.[2]
Dermal (Hands) Double-Gloving Protocol 1. Inner: 4-mil Nitrile (Dexterity)2.[1][2] Outer: 5-mil Laminate (e.g., Silver Shield® or Ansell Barrier®)Standard nitrile breakthrough time for lipophilic amines is <15 mins.[1][2] Laminate films provide >480 min chemical resistance.[2]
Respiratory Fume Hood (Primary) or P100/OV Respirator (Secondary)High vapor pressure is unlikely for this MW, but aerosols during transfer pose inhalation risks.[2]
Body Tyvek® Lab Coat or Apron (Polyethylene coated)Cotton absorbs amines, holding the corrosive agent against the skin. Impervious materials are required.[2][5][6][7][8][9]
Visualization: PPE Selection Logic

PPE_Logic Start Handling 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine State_Check Is the compound in Solution or Neat Oil? Start->State_Check Neat Neat Oil (High Conc.) State_Check->Neat Neat Solution Dilute Solution (<100mM) State_Check->Solution Dilute Action_Neat REQUIRED: 1. Silver Shield/Laminate Gloves 2. Face Shield + Goggles 3. Work ONLY in Fume Hood Neat->Action_Neat Action_Sol REQUIRED: 1. Double Nitrile Gloves (Change every 30m) 2. Chemical Splash Goggles 3. Fume Hood Recommended Solution->Action_Sol

Figure 1: Decision logic for selecting Personal Protective Equipment based on concentration state.

Operational Protocols

A. Weighing & Transfer (The "Red Zone")

Risk:[2] The highest risk of exposure occurs during the transfer of the neat liquid, where micro-droplets can generate invisible aerosols.

  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, tare the vial, move to the hood, add liquid, cap tightly, and return to the balance.

  • The "Drop-Catch" Technique: Place a chemically resistant tray or absorbent pad (treated for caustics) directly under the transfer zone.[2]

  • Tooling: Use positive-displacement pipettes or glass syringes.[1][2] Avoid plastic syringes if solvent compatibility is unknown, though polypropylene is generally safe for amines.[2]

B. Reaction Setup & Monitoring

Context: Amines are nucleophilic and basic.[2]

  • Incompatibility: strictly avoid contact with Acid Chlorides , Anhydrides , and strong Oxidizers unless part of a controlled reaction. Violent exotherms will release toxic vapors.[2]

  • Quenching: Never quench reaction mixtures containing this amine directly with strong acid.[2] This generates heat and potentially precipitates the salt, trapping unreacted material. Protocol: Dilute with ice-cold solvent (DCM or EtOAc) first, then slowly add dilute acid (1M HCl).[1][2]

Emergency Response: Spill & Exposure

Trust Mechanism: This protocol relies on neutralization rather than simple absorption, preventing the "re-release" of hazardous vapors from the waste bin.[2]

Spill Cleanup Workflow (Step-by-Step)
  • Evacuate & Ventilate: Clear the immediate area.[2][7] If outside a hood, open windows/doors if safe.

  • PPE Upgrade: Don a respirator (Organic Vapor/P100) if the spill is >5 mL outside a hood.[2]

  • Containment: Circle the spill with a "dam" of dry sand or vermiculite.[2]

  • Neutralization (The Critical Step):

    • Do not use water immediately (spreads the oily amine).[2]

    • Apply Citric Acid powder or Sodium Bisulfate liberally over the spill.[2] This converts the volatile, lipophilic free base into a non-volatile, water-soluble salt.[1][2]

  • Absorption: Once the reaction (mild fizzing/heat) subsides, cover with vermiculite.

  • Disposal: Scoop into a hazardous waste bag labeled "Corrosive - Amine Solids."

Visualization: Spill Response Logic

Spill_Response Spill Spill Detected Assess Is it inside Fume Hood? Spill->Assess Inside YES: Lower Sash Assess->Inside Outside NO: Evacuate Area Don Respirator Assess->Outside Neutralize Apply Weak Acid (Citric Acid/NaHSO4) Convert to Salt Inside->Neutralize Outside->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Figure 2: Logic flow for neutralizing and containing amine spills to minimize vapor exposure.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12224551, 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.[1][2] (Structural Analog Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines.[2] Retrieved from [Link][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals, National Academies Press.[2] (General protocols for organic amines).[2] Retrieved from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.